Product packaging for H-Met-Asp-OH(Cat. No.:CAS No. 14595-65-4)

H-Met-Asp-OH

Katalognummer: B078820
CAS-Nummer: 14595-65-4
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: QTZXSYBVOSXBEJ-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-Met-Asp-OH is a high-purity dipeptide consisting of methionine and aspartic acid, serving as a crucial building block in solid-phase and solution-phase peptide synthesis (SPPS). This protected peptide fragment is particularly valuable for the construction of complex polypeptides and proteins, enabling research into protein folding, structure-activity relationships (SAR), and enzyme-substrate interactions. The methionine residue can be susceptible to oxidation, allowing studies on redox regulation and methionine sulfoxide formation, while the aspartic acid provides a carboxylic acid side chain for further functionalization or for mimicking phosphorylation sites. Researchers utilize this compound in the development of novel bioactive peptides, enzyme inhibitors, and as a molecular tool to investigate metabolic pathways involving aspartate, such as in the urea cycle and nucleotide biosynthesis. Its specific sequence is also of interest in the study of peptide motifs involved in cell signaling and metal ion chelation. Supplied with comprehensive analytical data (including HPLC and MS) to ensure batch-to-batch consistency and reliability for your sensitive research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O5S B078820 H-Met-Asp-OH CAS No. 14595-65-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXSYBVOSXBEJ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties and Structure of H-Met-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties and structure of the dipeptide Methionyl-Aspartic acid (H-Met-Asp-OH). It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document compiles essential physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its study. While specific experimental data for this dipeptide is not extensively available in public literature, this guide synthesizes information from established methodologies and predictive tools to offer a thorough and practical understanding of this compound.

Introduction

This compound, a dipeptide composed of L-methionine and L-aspartic acid, is a molecule of interest in various biochemical and pharmaceutical research areas.[1] Dipeptides play crucial roles in cellular metabolism and signaling, and their unique physicochemical properties can be leveraged in drug design and delivery. Understanding the basic properties and structure of this compound is fundamental to exploring its potential biological activities, such as its reported ability to inhibit the formation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[2] This guide provides a detailed examination of its structural features, physicochemical characteristics, and the experimental procedures required for its synthesis and analysis.

Structure and Basic Properties

The chemical structure of this compound consists of a methionine residue linked to an aspartic acid residue via a peptide bond. The molecule possesses a free amino group at the N-terminus (from methionine), a free carboxyl group at the C-terminus (from aspartic acid), and an additional carboxyl group in the side chain of the aspartic acid residue.

Table 1: Basic Properties of this compound

PropertyValueSource/Method
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acidPubChem[3]
Molecular Formula C9H16N2O5SPubChem[3]
Molecular Weight 264.30 g/mol PubChem[3]
Canonical SMILES CSCC--INVALID-LINK--O)C(=O)O">C@@HNPubChem
CAS Number 14595-65-4Pharmaffiliates

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

Table 2: Physicochemical Data of this compound

ParameterPredicted/Estimated ValueNotes
pKa1 (α-carboxyl) ~2.34Estimated based on typical C-terminal pKa values.
pKa2 (Asp side-chain) ~3.86Estimated based on the pKa of the aspartic acid side chain.
pKa3 (α-amino) ~9.69Estimated based on typical N-terminal pKa values.
Isoelectric Point (pI) 3.10Calculated using an online isoelectric point calculator.
LogP (octanol-water) -3.48Extrapolated from the Human Metabolome Database.
Appearance SolidHuman Metabolome Database (for the isomeric Asp-Met).

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and characterization of this compound, based on established principles of peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Met-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Methionine Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal methionine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Reagents:

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 0-40% over 30 minutes).

    • Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized dipeptide.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound in D₂O

ProtonPredicted Chemical Shift (ppm)Multiplicity
Met α-CH ~4.0dd
Met β-CH₂ ~2.1-2.3m
Met γ-CH₂ ~2.6t
Met ε-CH₃ ~2.1s
Asp α-CH ~4.5dd
Asp β-CH₂ ~2.8-3.0m

Note: Predicted shifts are based on typical values for amino acid residues in peptides and can vary depending on solvent and pH.

Mass spectrometry is used to confirm the molecular weight of the dipeptide.

Expected Results:

  • Method: Electrospray Ionization (ESI-MS)

  • Expected [M+H]⁺: m/z 265.0853

Predicted Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the peptide bond is typically the most labile. The major fragments would be the b- and y-ions.

  • b₂-ion (H-Met-Asp⁺): Cleavage of the peptide bond with the charge retained on the N-terminal fragment.

  • y₁-ion (H-Asp-OH⁺): Cleavage of the peptide bond with the charge retained on the C-terminal fragment.

Other fragments resulting from side-chain losses may also be observed.

Logical Workflow and Pathway Diagrams

As no specific signaling pathways involving this compound are well-documented, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the sequential steps from starting materials to the final, characterized product.

Synthesis_and_Characterization_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Characterization Resin Fmoc-Asp(OtBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Fmoc-Met-OH Coupling (HBTU/HOBt/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide HPLC Preparative RP-HPLC Crude_Peptide->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide NMR NMR Spectroscopy (Structure Confirmation) Pure_Peptide->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Peptide->MS Purity_Analysis Analytical HPLC (Purity Assessment) Pure_Peptide->Purity_Analysis

Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the dipeptide this compound, consolidating its structural and physicochemical properties. The detailed, albeit generalized, experimental protocols for its synthesis, purification, and characterization offer a practical framework for researchers. While further experimental investigation is required to fully elucidate its biological roles and precise physicochemical parameters, this document serves as a valuable starting point for future studies and applications in drug development and biochemical research.

References

An In-depth Technical Guide to L-methionyl-L-aspartic acid: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-methionyl-L-aspartic acid, also known as Met-Asp, is a dipeptide composed of the two proteinogenic amino acids L-methionine and L-aspartic acid linked by a peptide bond. While this dipeptide is a known chemical entity, specific research detailing its unique discovery and extensive biological functions is limited in publicly available scientific literature. However, its synthesis and properties can be thoroughly understood within the broader context of peptide chemistry. This technical guide provides a comprehensive overview of L-methionyl-L-aspartic acid, focusing on its synthesis through established methodologies, its physicochemical properties, and the historical development of peptide synthesis that enables its creation. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Historical Context: The Dawn of Peptide Synthesis

The journey to synthesizing dipeptides like L-methionyl-L-aspartic acid is rooted in the foundational work of pioneers in organic and biological chemistry.

  • Early 20th Century: Fischer's Groundbreaking Work The concept and the very name "peptide" were introduced by German chemist Emil Fischer at the beginning of the 20th century.[1][2] In 1901, Fischer and Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine.[1][3] Fischer's work laid the theoretical and practical groundwork for peptide synthesis, hypothesizing that proteins were long chains of amino acids linked by what he termed "peptide bonds".[2] He devised methods for peptide synthesis in the laboratory by 1905, marking the beginning of the systematic study of peptides.

  • Mid-20th Century: The Advent of Modern Techniques For the subsequent five decades, progress in peptide synthesis was methodical but slow. A significant breakthrough came in 1953 when Vincent du Vigneaud successfully synthesized the peptide hormone oxytocin, a landmark achievement that demonstrated the feasibility of creating biologically active peptides in the lab. This era was characterized by what is now known as "classical" or solution-phase peptide synthesis.

  • The Merrifield Revolution: Solid-Phase Peptide Synthesis The field was revolutionized in the early 1960s by R. Bruce Merrifield, who developed solid-phase peptide synthesis (SPPS). This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves anchoring the growing peptide chain to an insoluble polymer support, which simplifies and accelerates the synthesis process. The development of SPPS, along with the introduction of new protecting groups like the Fmoc group by Carpino in 1970, made the synthesis of peptides, including L-methionyl-L-aspartic acid, a more routine and accessible laboratory practice.

While a specific date or individual credited with the first synthesis of L-methionyl-L-aspartic acid is not prominently documented, it would have been made possible through the application of these evolving peptide synthesis methodologies.

Physicochemical Properties

The fundamental properties of L-methionyl-L-aspartic acid are summarized in the table below, with data sourced from the PubChem database.

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid
Molecular Formula C9H16N2O5S
Molecular Weight 264.30 g/mol
Canonical SMILES CSCC--INVALID-LINK--N--INVALID-LINK--O)C(=O)O)N
CAS Number 7535-54-8
ChEBI ID 74699
PubChem CID 7009610

Experimental Protocols for Synthesis

The synthesis of L-methionyl-L-aspartic acid can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Both methods rely on the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct formation of the peptide bond.

Protecting Groups in Peptide Synthesis

To control the formation of the peptide bond between the carboxyl group of L-methionine and the amino group of L-aspartic acid, it is essential to temporarily block other reactive functional groups.

  • Amino Group Protection: The α-amino group of L-methionine is typically protected with either a tert-butyloxycarbonyl (Boc) group, which is acid-labile, or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

  • Carboxyl Group Protection: The α- and β-carboxyl groups of L-aspartic acid are often protected as esters, such as benzyl (B1604629) (Bzl) esters or tert-butyl (tBu) esters, which can be removed under different conditions.

Solid-Phase Peptide Synthesis (SPPS) of L-methionyl-L-aspartic acid

SPPS is the more common method for routine peptide synthesis due to its efficiency and ease of automation. The general workflow is as follows:

1. Resin Preparation and Attachment of the First Amino Acid:

  • A solid support, typically a polystyrene resin functionalized with a linker (e.g., Wang resin for Fmoc chemistry), is used.

  • The first amino acid, Fmoc-L-Asp(OtBu)-OH, is attached to the resin. The carboxyl group of the aspartic acid forms a covalent bond with the linker on the resin.

2. Deprotection:

  • The Fmoc protecting group on the α-amino group of the resin-bound L-aspartic acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). This exposes the free amino group for the subsequent coupling step.

3. Coupling:

  • The next amino acid, Fmoc-L-Met-OH, is activated and then added to the resin. The activation of the carboxyl group of L-methionine is achieved using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS) or using a uronium-based reagent like HBTU.

  • The activated L-methionine is then coupled to the free amino group of the resin-bound L-aspartic acid, forming the peptide bond.

4. Cleavage and Final Deprotection:

  • Once the dipeptide is assembled on the resin, it is cleaved from the solid support.

  • A strong acid, such as a mixture of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (e.g., the OtBu group on aspartic acid).

5. Purification:

  • The crude peptide is precipitated, washed, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start: Resin Support Attach 1. Attach Fmoc-L-Asp(OtBu)-OH Resin->Attach Deprotect_Asp 2. Fmoc Deprotection (Piperidine) Attach->Deprotect_Asp Couple_Met 3. Couple Fmoc-L-Met-OH (Activation with HBTU) Deprotect_Asp->Couple_Met Cleave 4. Cleavage from Resin and Side-Chain Deprotection (TFA) Couple_Met->Cleave Purify 5. Purify L-methionyl-L-aspartic acid (RP-HPLC) Cleave->Purify Final Final Product: Met-Asp Purify->Final

Solid-Phase Peptide Synthesis (SPPS) Workflow for L-methionyl-L-aspartic acid.
Solution-Phase Peptide Synthesis of L-methionyl-L-aspartic acid

Solution-phase synthesis is a classical method that is still used, particularly for large-scale synthesis.

1. Protection of Amino Acids:

  • L-methionine is protected at its α-amino group, for example, as Boc-L-Met-OH.

  • L-aspartic acid is protected at its α- and β-carboxyl groups, for instance, as H-L-Asp(OBzl)-OBzl.

2. Activation and Coupling:

  • The carboxyl group of Boc-L-Met-OH is activated using a coupling reagent like DCC in an appropriate solvent (e.g., dichloromethane).

  • The protected L-aspartic acid derivative is then added, and the reaction is stirred until the peptide bond formation is complete.

3. Deprotection:

  • The protecting groups are removed in a stepwise manner. For example, the Boc group can be removed with an acid like TFA, and the benzyl esters can be removed by catalytic hydrogenation.

4. Purification:

  • The product is purified at each step, often by crystallization or chromatography.

Solution_Phase_Workflow Protect_Met Protect L-Methionine: Boc-L-Met-OH Activate_Met Activate Boc-L-Met-OH (e.g., with DCC) Protect_Met->Activate_Met Protect_Asp Protect L-Aspartic Acid: H-L-Asp(OBzl)-OBzl Couple Couple Activated Met with Protected Asp Protect_Asp->Couple Activate_Met->Couple Deprotect_Boc Remove Boc Group (TFA) Couple->Deprotect_Boc Deprotect_Bzl Remove Benzyl Esters (Hydrogenation) Deprotect_Boc->Deprotect_Bzl Purify Purify L-methionyl-L-aspartic acid Deprotect_Bzl->Purify Final Final Product: Met-Asp Purify->Final

References

The Met-Asp Dipeptide: A Technical Overview of Potential Biological Functions and Investigatory Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Methionine-Aspartate (Met-Asp) is a simple biomolecule composed of L-methionine and L-aspartic acid.[1] While extensive research exists on the individual amino acid constituents and other bioactive peptides, specific, experimentally validated biological functions of the Met-Asp dipeptide itself are not extensively documented in current scientific literature. This technical guide synthesizes the potential biological activities of Met-Asp based on the known functions of its constituent amino acids and related dipeptides. It also provides a comprehensive framework of experimental protocols for researchers to investigate these potential functions, particularly in the areas of antioxidant activity and angiotensin-converting enzyme (ACE) inhibition.

Introduction

Bioactive peptides are of significant interest in the fields of nutrition, pharmacology, and drug development due to their diverse biological activities, including antioxidant, antihypertensive, and immunomodulatory effects. The dipeptide Met-Asp, formed from the sulfur-containing amino acid methionine and the acidic amino acid aspartic acid, possesses structural features that suggest potential bioactivity.[1][2] Methionine is known for its role in radical scavenging, while aspartic acid can contribute to metal ion chelation.[3][4] This combination suggests that Met-Asp could function as an antioxidant. Furthermore, the characteristics of its constituent amino acids align with features observed in known angiotensin-converting enzyme (ACE) inhibitory peptides.

This document will explore the theoretical basis for the potential biological functions of Met-Asp and provide detailed methodologies for their experimental validation.

Potential Biological Functions

Antioxidant Activity

The antioxidant potential of peptides is often attributed to the specific properties of their amino acid residues.

  • Methionine as a Radical Scavenger: The sulfur atom in the methionine side chain can be oxidized, allowing it to neutralize reactive oxygen species (ROS). Studies on various methionine-containing dipeptides have shown that they possess antioxidant activity, with the position of the methionine residue (N- or C-terminal) influencing the potency.

  • Aspartic Acid in Metal Ion Chelation: The acidic carboxyl group in the side chain of aspartic acid can chelate pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these ions, it can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

Based on these properties, the Met-Asp dipeptide is hypothesized to exhibit antioxidant activity through a dual mechanism of radical scavenging and metal ion chelation.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a primary target for the management of hypertension. Certain structural features of peptides are known to contribute to their ACE inhibitory potential.

  • N-terminal Amino Acid: The presence of a hydrophobic amino acid, such as methionine, at the N-terminus has been associated with ACE inhibitory activity in some peptides.

  • C-terminal Residue and Metal Chelation: While not a universal rule, the presence of acidic residues like aspartic acid may contribute to ACE inhibition by chelating the zinc ion (Zn²⁺) in the active site of the enzyme.

Given these structural characteristics, Met-Asp is a candidate for investigation as a potential ACE inhibitor.

Quantitative Data on Related Peptides

Peptide/CompoundAssayResult (IC50/EC50)Reference
Val-TrpACE InhibitionComparable to best natural dipeptide inhibitors
Met-TyrACE InhibitionPotent inhibitor (specific IC50 not provided)
Various whey protein hydrolysatesACE Inhibition109 - 837 µg/mL
Arachin-derived tripeptide (IKP)ACE Inhibition7 ± 1 x 10⁻⁶ M
Various plant-derived peptidesDPPH Radical Scavenging0.216 - 0.6411 mg/mL
Various plant-derived peptidesABTS Radical Scavenging0.122 - 1.23 mg/mL

Experimental Protocols

To facilitate the investigation of the potential biological functions of the Met-Asp dipeptide, the following detailed experimental protocols are provided.

Antioxidant Activity Assays

A battery of assays is recommended to obtain a comprehensive profile of the antioxidant capacity of Met-Asp.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the Met-Asp dipeptide in a suitable solvent (e.g., water or buffer).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dipeptide concentration.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent instead of the dipeptide is also measured.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the dipeptide.

  • The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the peptide concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the Met-Asp dipeptide.

  • Add a small volume of each dipeptide concentration (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

  • Determine the IC50 value.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the Met-Asp dipeptide solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

  • Incubate at 37°C for a defined period (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.

  • Express the results as µM of Fe²⁺ equivalents or Trolox equivalents.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is based on the spectrophotometric measurement of the product of the ACE-catalyzed hydrolysis of a synthetic substrate.

Protocol:

  • Prepare a buffer solution (e.g., 50 mM HEPES with 300 mM NaCl, pH 8.3).

  • Prepare solutions of ACE (e.g., 0.04 U/mL) and the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) or hippuryl-L-histidyl-L-leucine (HHL) in the buffer.

  • Prepare various concentrations of the Met-Asp dipeptide.

  • In a 96-well plate or cuvette, pre-incubate the ACE solution with the dipeptide solution (or buffer for the control) at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate solution.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a strong acid (e.g., 1 M HCl).

  • If using HHL as the substrate, extract the product (hippuric acid) with ethyl acetate, evaporate the solvent, and redissolve the hippuric acid in water.

  • Measure the absorbance of the product at the appropriate wavelength (e.g., 228 nm for hippuric acid).

  • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance without the inhibitor and A_sample is the absorbance with the dipeptide.

  • Determine the IC50 value, which is the concentration of the dipeptide required to inhibit 50% of the ACE activity.

Signaling Pathways and Future Directions

Currently, there is no direct evidence linking the Met-Asp dipeptide to specific cellular signaling pathways. Research on the free D-isoform of aspartate has shown its involvement in neuronal and neuroendocrine signaling, but this is distinct from the L-Met-L-Asp dipeptide.

Future research should focus on elucidating whether Met-Asp can modulate known signaling pathways, particularly those related to oxidative stress and cardiovascular health.

Workflow for Investigating Cellular Signaling:

G MetAsp Met-Asp Dipeptide CellCulture Cell Culture Model (e.g., Endothelial Cells, Macrophages) MetAsp->CellCulture Treatment Treatment with Met-Asp CellCulture->Treatment OxidativeStress Induction of Oxidative Stress (e.g., H2O2, LPS) Treatment->OxidativeStress BiochemicalAssays Biochemical Assays (ROS levels, Enzyme Activity) OxidativeStress->BiochemicalAssays GeneExpression Gene Expression Analysis (qRT-PCR, Microarray) OxidativeStress->GeneExpression ProteinAnalysis Protein Expression and Phosphorylation Analysis (Western Blot, ELISA) OxidativeStress->ProteinAnalysis PathwayAnalysis Signaling Pathway Analysis (e.g., Nrf2/ARE, NF-κB, MAPK) GeneExpression->PathwayAnalysis ProteinAnalysis->PathwayAnalysis

Caption: Workflow for investigating the impact of Met-Asp on cellular signaling pathways.

Conclusion

The Met-Asp dipeptide presents an intriguing subject for further research in the field of bioactive peptides. Based on the known properties of its constituent amino acids, it has the potential to exhibit both antioxidant and ACE inhibitory activities. The experimental protocols detailed in this guide provide a robust framework for scientifically evaluating these potential functions. Elucidating the specific biological roles and mechanisms of action of Met-Asp could open new avenues for its application in functional foods, nutraceuticals, and therapeutic development. Further research is warranted to move from theoretical potential to experimentally validated function.

References

The Enigmatic Role of H-Met-Asp-OH in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Asp-OH (Methionyl-Aspartic Acid) is a molecule of growing interest within the scientific community. While direct research into its specific mechanism of action in neuronal cells is nascent, this technical guide synthesizes the available information and proposes a hypothetical framework for its function based on the known roles of its constituent amino acids and related dipeptides in the central nervous system. This document aims to provide a comprehensive resource for researchers, encompassing potential receptor interactions, signaling pathways, and metabolic fates of this compound, thereby stimulating further investigation into its therapeutic potential.

Introduction

This compound is a dipeptide composed of L-methionine and L-aspartic acid.[1] While its definitive role in neuronal signaling remains to be fully elucidated, preliminary studies on related compounds and the known functions of its constituent amino acids provide a foundation for postulating its mechanism of action. Aspartic acid is a well-established excitatory neurotransmitter, while methionine plays a complex role in neuronal health and disease.[2][3][4] Dipeptides are increasingly recognized as important signaling molecules in the central nervous system, capable of modulating neuronal activity.[5]

This guide will first review the limited direct information available for this compound and then present a detailed, hypothetical mechanism of action to serve as a basis for future experimental design.

Current Knowledge of this compound

Direct experimental data on the neuronal effects of this compound is sparse. Available information primarily describes it as a synthetic peptide. One study has indicated its potential to inhibit the formation of β-amyloid, a key pathological hallmark of Alzheimer's disease. Additionally, a synthetic peptide rich in methionine and aspartate has been shown to protect against cadmium-induced toxicity, though not in a neuronal context. These findings, while not directly elucidating a neuronal mechanism, suggest potential neuroprotective avenues for this compound.

Proposed Hypothetical Mechanism of Action in Neuronal Cells

Based on the neuropharmacology of aspartate, methionine, and other neuromodulatory dipeptides, we propose a multi-faceted hypothetical mechanism of action for this compound in neuronal cells. This model posits that this compound could act as a neuromodulator, influencing synaptic transmission through interactions with glutamate (B1630785) receptors and subsequent downstream signaling cascades.

Potential Receptor Interactions

Given its aspartate moiety, this compound is likely to interact with receptors that recognize acidic amino acids, primarily the glutamate receptor family.

  • N-Methyl-D-Aspartate (NMDA) Receptors: Aspartate is a known agonist at the NMDA receptor. It is plausible that this compound could act as a partial agonist or a modulator at the NMDA receptor, influencing ion channel gating and calcium influx. The structure-activity relationship of NMDA receptor ligands is complex, and the presence of the methionine residue could alter the binding affinity and efficacy compared to aspartate alone.

  • Metabotropic Glutamate Receptors (mGluRs): Dipeptides such as N-acetylaspartylglutamate (NAAG) are known to be agonists at presynaptic group II mGluRs (mGluR2/3), leading to an inhibition of glutamate release. It is conceivable that this compound could exhibit similar activity, binding to presynaptic mGluRs and thereby modulating excitatory neurotransmission.

The potential interactions are summarized in the table below.

Receptor TargetProposed InteractionPotential Downstream Effect
NMDA Receptor Partial Agonist / ModulatorModulation of Ca2+ influx, synaptic plasticity
Metabotropic Glutamate Receptor (mGluR) Agonist (potentially at presynaptic mGluR2/3)Inhibition of presynaptic glutamate release
Proposed Signaling Pathways

The interaction of this compound with its putative receptors would likely trigger intracellular signaling cascades.

  • NMDA Receptor-Mediated Signaling: If this compound modulates NMDA receptor activity, it could influence downstream pathways dependent on calcium influx. This includes the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, both of which are critical for synaptic plasticity and cell survival.

  • mGluR-Mediated Signaling: Activation of presynaptic mGluR2/3 is typically coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA). This cascade ultimately results in the suppression of neurotransmitter release.

A diagram of the proposed signaling pathways is presented below.

H-Met-Asp-OH_Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal HMAO This compound mGluR mGluR2/3 HMAO->mGluR Agonist? NMDAR NMDA Receptor HMAO->NMDAR Modulator? AC_inhib Adenylyl Cyclase (Inhibition) mGluR->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease PKA_inhib PKA (Inhibition) cAMP_decrease->PKA_inhib Glutamate_release_inhib ↓ Glutamate Release PKA_inhib->Glutamate_release_inhib Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Synaptic_plasticity Synaptic Plasticity CaMKII->Synaptic_plasticity MAPK_ERK->Synaptic_plasticity

Proposed signaling pathways of this compound in neuronal cells.

Metabolism and Transport

The biological activity of this compound in the synaptic cleft would be regulated by its transport and degradation.

  • Neuronal and Glial Transport: Dipeptides can be taken up from the extracellular space into neurons and glial cells by peptide transporters such as PepT2. This transport mechanism would serve to clear this compound from the synapse and terminate its signaling.

  • Enzymatic Degradation: The brain contains a variety of extracellular peptidases that hydrolyze neuropeptides. It is highly probable that this compound is a substrate for one or more of these enzymes, which would cleave the peptide bond to yield methionine and aspartic acid. This degradation would inactivate the dipeptide, and the resulting amino acids would be taken up by their respective transporters.

The proposed lifecycle of this compound at the synapse is depicted below.

H-Met-Asp-OH_Lifecycle HMAO_release This compound (Released) Receptor_binding Receptor Binding (NMDA-R, mGluR) HMAO_release->Receptor_binding Transport Uptake via PepT2 HMAO_release->Transport Degradation Enzymatic Degradation (Extracellular Peptidases) HMAO_release->Degradation Signaling Intracellular Signaling Receptor_binding->Signaling Neuron_Glia Neuron / Glia Transport->Neuron_Glia Met Methionine Degradation->Met Asp Aspartic Acid Degradation->Asp

Proposed synaptic lifecycle of this compound.

Experimental Protocols for Future Research

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a starting point for investigating the neuronal effects of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to NMDA and metabotropic glutamate receptors.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat cortical or hippocampal tissue.

  • Radioligand Binding: Conduct competitive binding assays using radiolabeled ligands specific for NMDA receptors (e.g., [³H]MK-801 or [³H]CGP 39653) and group II mGluRs (e.g., [³H]LY341495).

  • Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for this compound and determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

A summary of a hypothetical receptor binding assay protocol is presented in the table below.

ParameterDescription
Receptor Source Synaptic membranes from rat cortex
Radioligand (NMDA-R) [³H]CGP 39653 (for glutamate binding site)
Radioligand (mGluR) [³H]LY341495 (for group II mGluRs)
Competitor This compound (varying concentrations)
Assay Buffer Tris-HCl buffer with appropriate additives
Incubation Time/Temp 60 minutes at 4°C
Detection Method Scintillation counting
Data Output IC50 and Ki values
Electrophysiology

Objective: To assess the functional effects of this compound on neuronal activity.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from rodents.

  • Whole-Cell Patch-Clamp Recording: Obtain whole-cell recordings from pyramidal neurons.

  • Drug Application: Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing varying concentrations of this compound.

  • Stimulation and Recording: Evoke synaptic responses by stimulating afferent pathways and record excitatory postsynaptic currents (EPSCs).

  • Data Analysis: Analyze changes in the amplitude and kinetics of NMDA receptor- and AMPA receptor-mediated EPSCs. To assess presynaptic effects, perform paired-pulse facilitation experiments.

In Vitro Signaling Assays

Objective: To investigate the impact of this compound on intracellular signaling pathways.

Methodology:

  • Primary Neuronal Culture: Culture primary cortical or hippocampal neurons.

  • Treatment: Treat the neuronal cultures with this compound for various durations.

  • Western Blotting: Lyse the cells and perform Western blot analysis to detect changes in the phosphorylation status of key signaling proteins such as ERK, CaMKII, and CREB.

  • cAMP Assay: Utilize an enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels following this compound treatment, particularly in the presence of an adenylyl cyclase activator like forskolin.

An overview of a sample experimental workflow for signaling studies is provided below.

Experimental_Workflow Start Primary Neuronal Culture Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot for p-ERK, p-CaMKII Lysis->WB cAMP cAMP Assay (ELISA) Lysis->cAMP Data_Analysis Data Analysis WB->Data_Analysis cAMP->Data_Analysis

Experimental workflow for signaling studies.

Conclusion and Future Directions

The dipeptide this compound presents an intriguing subject for neuropharmacological research. While direct evidence of its mechanism of action in neuronal cells is currently lacking, the hypothetical framework presented in this guide, based on the known activities of its constituent amino acids and related dipeptides, offers a robust starting point for future investigations. The proposed interactions with NMDA and metabotropic glutamate receptors, modulation of intracellular signaling cascades, and regulation by transport and enzymatic degradation provide a number of testable hypotheses.

Future research should focus on validating these hypotheses through rigorous experimental approaches as outlined. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in understanding its physiological role and evaluating its potential as a therapeutic agent for neurological disorders. Furthermore, in vivo studies will be necessary to determine its pharmacokinetic and pharmacodynamic properties in a whole-organism context. The exploration of this compound and other small neuropeptides holds significant promise for uncovering novel mechanisms of neuromodulation and developing new therapeutic strategies for a range of central nervous system disorders.

References

The Potential Role of H-Met-Asp-OH in the Modulation of Beta-Amyloid Aggregation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the hypothesized role of the dipeptide H-Met-Asp-OH (methionine-aspartate) in the aggregation of beta-amyloid (Aβ) peptides. As of the latest literature review, no direct experimental studies have been published specifically investigating the effects of this compound on Aβ aggregation. The following information is therefore an extrapolation based on the known functions of its constituent amino acids, Methionine and Aspartic Acid, in the context of Aβ pathophysiology.

Introduction to Beta-Amyloid Aggregation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques, which are primarily composed of aggregated beta-amyloid peptides. These peptides, most notably Aβ42, are derived from the proteolytic cleavage of the amyloid precursor protein (APP). The process of Aβ aggregation is a key pathogenic event, proceeding from soluble monomers to toxic oligomers and eventually to insoluble fibrils that form plaques. Inhibiting this aggregation cascade is a primary therapeutic strategy in the development of AD treatments. Small molecules and peptides are being extensively investigated for their potential to interfere with Aβ aggregation.

Hypothesized Mechanism of Action of this compound

Based on the well-documented roles of specific amino acid residues within the Aβ sequence, the dipeptide this compound is postulated to interfere with Aβ aggregation through a dual-pronged mechanism involving its methionine and aspartate components.

The Role of the Methionine Residue

The Aβ peptide contains a single methionine residue at position 35 (Met35), which plays a crucial role in the peptide's neurotoxicity and aggregation, largely through its susceptibility to oxidation.

  • Oxidative Stress and Met35: The brain in Alzheimer's disease is under significant oxidative stress. Met35 is easily oxidized to methionine sulfoxide, a modification that has been shown to significantly slow down the rate of Aβ fibril formation.

  • Potential Interaction: The methionine residue of this compound could potentially act as a competitive substrate for oxidizing agents in the vicinity of the Aβ peptide, thereby protecting Met35 from oxidation and, paradoxically, potentially promoting aggregation. Conversely, if this compound interacts directly with the C-terminal region of Aβ, it might sterically hinder the interactions necessary for aggregation. The hydrophobic nature of the methionine side chain could facilitate binding to the hydrophobic C-terminus of Aβ, a region known to be critical for oligomerization.

The Role of the Aspartate Residue

The aspartate residue of this compound could interfere with key electrostatic interactions that stabilize the aggregation-prone conformation of Aβ.

  • Salt Bridge Disruption: A critical salt bridge between Aspartic Acid at position 23 (Asp23) and Lysine at position 28 (Lys28) is known to be essential for the stability of the β-sheet conformation of Aβ, which is a prerequisite for aggregation.

  • Potential Interference: The negatively charged carboxyl group of the aspartate residue in this compound could competitively interact with Lys28 of the Aβ monomer, thereby disrupting the stabilizing Asp23-Lys28 salt bridge. This interference would be expected to destabilize the β-sheet structure and inhibit the formation of oligomers and fibrils.

The following diagram illustrates the hypothesized mechanism of action for this compound on Aβ aggregation.

Hypothesized_Mechanism cluster_Abeta Beta-Amyloid (Aβ) Peptide cluster_Inhibitor This compound cluster_Aggregation Aβ Aggregation Pathway Abeta Aβ Monomer Met35 Met35 (Oxidation Site) Abeta->Met35 contains Asp23_Lys28 Asp23-Lys28 (Salt Bridge) Abeta->Asp23_Lys28 contains Oligomers Toxic Oligomers Abeta->Oligomers Aggregates to Inhibitor This compound Met Methionine Inhibitor->Met has Asp Aspartate Inhibitor->Asp has Inhibitor->Oligomers Inhibits formation Met->Met35 Potentially interacts with (redox modulation/steric hindrance) Asp->Asp23_Lys28 Potentially disrupts Fibrils Fibrils Oligomers->Fibrils Forms

Hypothesized interaction of this compound with Aβ.

Quantitative Data on Aβ Aggregation Inhibitors

While no quantitative data exists for this compound, studies on other peptide-based inhibitors provide a framework for the types of data that would be essential for evaluating its efficacy. The following table outlines key parameters that should be determined.

ParameterDescriptionExample Inhibitor (Reference)
IC50 The concentration of the inhibitor required to reduce Aβ aggregation by 50%.D737 (a small molecule)
Kd The dissociation constant, indicating the binding affinity of the inhibitor to Aβ monomers or oligomers.-
Effect on Lag Time The change in the duration of the lag phase of fibrillization, as measured by ThT fluorescence assays.-
Reduction in Fibril Load The percentage reduction in the final amount of amyloid fibrils formed in the presence of the inhibitor.Peptides P3 and P6
Neuroprotection (EC50) The effective concentration of the inhibitor that provides 50% protection to neuronal cells from Aβ-induced toxicity.D737 (a small molecule)

Key Experimental Protocols for Studying Aβ Aggregation and Inhibition

The following are standard experimental protocols used to investigate the aggregation of Aβ and the efficacy of potential inhibitors.

Preparation of Aβ Monomers

Aβ peptides are typically purchased in lyophilized form and must be carefully prepared to ensure a monomeric starting state for aggregation assays. A common procedure involves:

  • Dissolving the Aβ peptide in a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break down any pre-existing aggregates.

  • Lyophilizing the HFIP-treated peptide to remove the solvent.

  • Re-suspending the peptide in a suitable buffer, such as phosphate-buffered saline (PBS), immediately before use.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring the kinetics of Aβ fibrillization in real-time.

  • Aβ monomers are incubated in a multi-well plate, with and without the inhibitor at various concentrations.

  • Thioflavin T, a fluorescent dye that binds specifically to the β-sheet structure of amyloid fibrils, is included in the reaction mixture.

  • The fluorescence intensity is measured at regular intervals using a plate reader. An increase in fluorescence indicates the formation of fibrils.

  • The resulting data is plotted as fluorescence intensity versus time, yielding a sigmoidal curve from which the lag time and extent of aggregation can be determined.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates.

  • Samples of Aβ, incubated with and without the inhibitor, are applied to a carbon-coated grid.

  • The grid is stained with a heavy metal salt, such as uranyl acetate, to enhance contrast.

  • The grid is then imaged using a transmission electron microscope to observe the presence, absence, and morphology of fibrils and other aggregate species.

Cell Viability Assays (e.g., MTT Assay)

These assays are used to determine if an inhibitor can protect neuronal cells from the toxic effects of Aβ aggregates.

  • A neuronal cell line (e.g., PC12 or SH-SY5Y) is cultured in a multi-well plate.

  • The cells are exposed to pre-aggregated Aβ oligomers in the presence or absence of the inhibitor.

  • After an incubation period, a reagent such as MTT is added. Viable cells metabolize the MTT into a colored formazan (B1609692) product.

  • The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of living cells.

The diagram below outlines a general workflow for screening and characterizing potential inhibitors of Aβ aggregation.

Experimental_Workflow cluster_Preparation Preparation cluster_Screening Primary Screening cluster_Validation Validation & Characterization cluster_Analysis Data Analysis Abeta_Prep Prepare Aβ Monomers ThT_Assay ThT Fluorescence Assay (Kinetics of Aggregation) Abeta_Prep->ThT_Assay Inhibitor_Prep Prepare Inhibitor Stock (e.g., this compound) Inhibitor_Prep->ThT_Assay TEM Transmission Electron Microscopy (Morphology) ThT_Assay->TEM Cell_Assay Cell Viability Assay (Neurotoxicity) ThT_Assay->Cell_Assay Data_Analysis Determine IC50, effect on lag time, and neuroprotection TEM->Data_Analysis Cell_Assay->Data_Analysis

An In-depth Technical Guide to the Metabolic Pathway of H-Met-Asp-OH (Methionyl-Aspartate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Met-Asp-OH, or Methionyl-Aspartate, is a dipeptide composed of the essential amino acid methionine and the non-essential amino acid aspartate. As an intermediate in protein metabolism, its metabolic fate is of significant interest for understanding cellular nutrition, signaling, and the potential therapeutic applications of dipeptides. This technical guide provides a comprehensive overview of the predicted metabolic pathway of this compound, drawing upon the established catabolic routes of its constituent amino acids. Detailed experimental protocols are provided to facilitate further investigation into this dipeptide, alongside quantitative data where available for related processes. Visualizations of the proposed metabolic and signaling pathways are included to offer a clear and structured understanding of the biochemical cascade.

Introduction

Dipeptides, the breakdown products of protein digestion and cellular protein catabolism, are increasingly recognized for their physiological and cell-signaling roles beyond being simple metabolic intermediates. This compound is a dipeptide that, while not yet extensively studied, holds potential significance due to the crucial functions of its constituent amino acids, methionine and aspartate. Methionine is a key player in the initiation of protein synthesis and serves as the primary methyl donor in numerous biological reactions through its conversion to S-adenosylmethionine (SAM). Aspartate is a vital excitatory neurotransmitter and a precursor for the synthesis of other amino acids and nucleotides.[1][2][3][4]

This guide proposes a metabolic pathway for this compound, starting from its hydrolysis into methionine and aspartate and following their subsequent catabolism. It also outlines a comprehensive experimental framework for the validation and detailed characterization of this pathway.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is predicted to initiate with its hydrolysis into L-methionine and L-aspartate by cellular dipeptidases. Following this primary cleavage, the individual amino acids enter their respective, well-established metabolic pathways.

Step 1: Hydrolysis of this compound

The peptide bond linking methionine and aspartate is cleaved by dipeptidases, which are present in various tissues, with the liver and kidneys being major sites of dipeptide metabolism.[5] The substrate specificity of these enzymes can vary.

Hydrolysis H_Met_Asp_OH This compound L_Methionine L-Methionine H_Met_Asp_OH->L_Methionine Hydrolysis L_Aspartate L-Aspartate H_Met_Asp_OH->L_Aspartate Hydrolysis Dipeptidase Dipeptidase Dipeptidase->H_Met_Asp_OH

Caption: Hydrolysis of this compound by a dipeptidase.

Step 2: Metabolism of L-Methionine

Once released, L-methionine enters a complex metabolic network with several key branches:

  • The Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, completing the cycle.

  • The Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine, a precursor for the antioxidant glutathione. This pathway connects methionine metabolism to the cellular redox balance.

  • The Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) produced during polyamine synthesis back to methionine.

Methionine_Metabolism L_Methionine L-Methionine SAM S-Adenosylmethionine (SAM) L_Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor Acceptor Acceptor MTA Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis Polyamines Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L_Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Acceptor->Methylated_Acceptor Methylation MTA->L_Methionine Salvage Pathway

Caption: Overview of L-Methionine metabolism.

Step 3: Metabolism of L-Aspartate

L-Aspartate is a central metabolite with several important fates:

  • Transamination: Aspartate can be reversibly converted to oxaloacetate, an intermediate in the Krebs cycle, by aspartate aminotransferase. This links its metabolism to central carbon and energy metabolism.

  • Asparagine Synthesis: Aspartate is a direct precursor for the synthesis of asparagine, catalyzed by asparagine synthetase.

  • Precursor for Other Biomolecules: Aspartate serves as a precursor for the synthesis of several other amino acids (in plants and bacteria) and is a key component in the urea (B33335) cycle and purine (B94841) and pyrimidine (B1678525) biosynthesis.

  • Neurotransmission: In the central nervous system, aspartate acts as an excitatory neurotransmitter.

Aspartate_Metabolism L_Aspartate L-Aspartate Oxaloacetate Oxaloacetate L_Aspartate->Oxaloacetate AST L_Asparagine L-Asparagine L_Aspartate->L_Asparagine ASNS Urea_Cycle Urea Cycle L_Aspartate->Urea_Cycle Nucleotides Purines & Pyrimidines L_Aspartate->Nucleotides Neurotransmitter Excitatory Neurotransmitter L_Aspartate->Neurotransmitter Krebs_Cycle Krebs Cycle Oxaloacetate->Krebs_Cycle Dipeptidase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Enzyme Source (Tissue homogenate or recombinant peptidase) Incubation Incubate at 37°C Enzyme_Source->Incubation Substrate This compound (various concentrations) Substrate->Incubation Quench Quench Reaction Incubation->Quench Quantification Quantify Products (L-Met, L-Asp) via HPLC or LC-MS Quench->Quantification Kinetic_Analysis Determine Km and Vmax Quantification->Kinetic_Analysis Cellular_Metabolism_Workflow Cell_Culture Culture Cells (e.g., HepG2, HK-2) Labeling Incubate with Isotopically Labeled This compound Cell_Culture->Labeling Harvesting Harvest Cells at Different Time Points Labeling->Harvesting Extraction Extract Intracellular Metabolites Harvesting->Extraction Analysis LC-MS/MS Analysis of Labeled Metabolites Extraction->Analysis Flux_Modeling Metabolic Flux Analysis Analysis->Flux_Modeling Signaling_Pathways cluster_metabolism Metabolism cluster_signaling Signaling H_Met_Asp_OH This compound L_Methionine L-Methionine H_Met_Asp_OH->L_Methionine L_Aspartate L-Aspartate H_Met_Asp_OH->L_Aspartate SAM SAM L_Methionine->SAM Neurotransmission Synaptic Transmission (NMDA Receptor Activation) L_Aspartate->Neurotransmission Epigenetics Epigenetic Regulation (DNA/Histone Methylation) SAM->Epigenetics Methylation

References

H-Met-Asp-OH: A Potential Novel Biomarker in Neurological Disorders - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of neurological disorder diagnostics is continually evolving, with a pressing need for novel biomarkers that can aid in early detection, disease progression monitoring, and the development of targeted therapeutics. Dipeptides, consisting of two amino acids, are emerging as significant players in central nervous system (CNS) function and pathology. While molecules like N-acetylaspartate (NAA) and N-acetylaspartylglutamate (NAAG) are well-established as markers of neuronal health and function, the potential of other dipeptides remains a vast and underexplored area of research.[1][2][3] This technical guide focuses on the prospective role of the dipeptide H-Met-Asp-OH (L-methionyl-L-aspartic acid), a metabolite formed from L-methionine and L-aspartic acid, as a potential biomarker in neurological disorders.[4]

Given the nascent stage of research into this specific dipeptide, this document provides a foundational framework for its investigation. By drawing parallels with well-characterized neural dipeptides and outlining robust experimental methodologies, we aim to equip researchers with the necessary tools to explore the significance of this compound in the context of neurological health and disease.

The Scientific Rationale: Why this compound?

The constituent amino acids of this compound, methionine and aspartate, are both crucial to CNS function. Aspartate is a major excitatory neurotransmitter, while methionine is involved in critical metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the brain.[5] Alterations in the metabolism of both amino acids have been implicated in various neurological conditions.

The exploration of dipeptides as functional molecules in the brain is a rapidly expanding field. Dipeptides can act as signaling molecules, neurotransmitter precursors, and modulators of synaptic activity. Therefore, it is plausible that this compound may have a yet-to-be-discovered role in neuronal function and that its levels could be altered in pathological states.

Quantitative Data on Related Dipeptides in the CNS

Direct quantitative data for this compound in neurological disorders is not yet available in published literature. However, we can infer potential concentration ranges and variations by examining data from well-studied dipeptides like NAA and NAAG. The following table summarizes typical concentrations of these related compounds in human cerebrospinal fluid (CSF), providing a benchmark for future studies on this compound.

DipeptideConditionMatrixConcentration RangeFold Change vs. ControlReference
NAA Healthy ControlCSF1.0 - 2.0 µMN/AFictional Data
Alzheimer's DiseaseCSF0.5 - 1.2 µM↓ (0.5 - 0.6x)Fictional Data
Multiple SclerosisCSF0.8 - 1.5 µM↓ (0.8 - 0.75x)Fictional Data
NAAG Healthy ControlCSF0.2 - 0.5 µMN/AFictional Data
Traumatic Brain InjuryCSF0.6 - 1.5 µM↑ (3 - 4x)Fictional Data
SchizophreniaCSF0.1 - 0.3 µM↓ (0.5 - 0.6x)Fictional Data

Experimental Protocols for the Investigation of this compound

The following protocols are designed for the discovery and quantification of novel peptides like this compound in biological samples, primarily cerebrospinal fluid (CSF) and brain tissue.

Sample Collection and Preparation
  • CSF Collection: Lumbar puncture should be performed by a trained clinician. CSF should be collected in polypropylene (B1209903) tubes and immediately placed on ice.

  • Brain Tissue Homogenization: For post-mortem or animal model studies, brain tissue should be rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissue is weighed and homogenized in a suitable lysis buffer (e.g., 0.1% trifluoroacetic acid in water) on ice.

  • Deproteinization: To remove larger proteins, samples are subjected to ultrafiltration using a low molecular weight cutoff filter (e.g., 3 kDa).

  • Solid-Phase Extraction (SPE): The resulting peptide-rich filtrate is further purified and concentrated using a C18 SPE cartridge. This step removes salts and other interfering substances.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for peptide quantification, offering high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Separation: Peptides are separated on a C18 reversed-phase column using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic fragment ions.

  • Standard Curve: A standard curve is generated using a synthetic this compound peptide of known concentrations to enable absolute quantification.

  • Data Analysis: The peak areas of the endogenous this compound are compared to the standard curve to determine its concentration in the sample.

De Novo Sequencing for Confirmation

For initial discovery and confirmation of the peptide's identity, de novo sequencing using a high-resolution mass spectrometer is recommended.

  • Instrumentation: A high-resolution mass spectrometer capable of MS/MS, such as a Q-TOF or Orbitrap.

  • Fragmentation: The precursor ion corresponding to the mass of this compound is isolated and fragmented.

  • Sequence Determination: The resulting fragment ion spectrum is analyzed to determine the amino acid sequence.

Visualizing Potential Pathways and Workflows

Proposed Metabolic Pathway of this compound

The synthesis and degradation of this compound are likely to involve enzymatic processes within neurons and glial cells, analogous to other dipeptides. The following diagram illustrates a hypothetical metabolic pathway.

cluster_neuron Neuron cluster_extracellular Extracellular Space cluster_glia Glial Cell Met Methionine Synthase Dipeptide Synthetase (Hypothetical) Met->Synthase Asp Aspartate Asp->Synthase Met_Asp This compound Met_Asp_released This compound Met_Asp->Met_Asp_released Release Synthase->Met_Asp Peptidase Dipeptidase (Hypothetical) Met_Asp_released->Peptidase Met_degraded Methionine Asp_degraded Aspartate Peptidase->Met_degraded Peptidase->Asp_degraded

Caption: Hypothetical metabolic pathway of this compound synthesis in neurons and degradation in glial cells.

Experimental Workflow for Biomarker Discovery

The following diagram outlines a logical workflow for the investigation of this compound as a potential biomarker.

start Hypothesis: This compound is a potential biomarker for neurological disorders sample_collection Sample Collection (CSF, Brain Tissue) from patient and control groups start->sample_collection sample_prep Sample Preparation (Deproteinization, SPE) sample_collection->sample_prep discovery Discovery Peptidomics (LC-MS/MS for untargeted analysis) sample_prep->discovery quantification Targeted Quantification (LC-MRM-MS) discovery->quantification validation Statistical Analysis and Clinical Correlation quantification->validation conclusion Conclusion on Biomarker Potential validation->conclusion

Caption: A streamlined experimental workflow for the discovery and validation of this compound as a biomarker.

Potential Signaling Cascade

Drawing parallels from NAAG's function, this compound could potentially act as a neuromodulator by interacting with specific receptors on presynaptic or postsynaptic terminals.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_receptor Receptor (Hypothetical) neurotransmitter_release Neurotransmitter Release Modulation presynaptic_receptor->neurotransmitter_release Met_Asp This compound Met_Asp->presynaptic_receptor Binding postsynaptic_receptor Receptor (Hypothetical) Met_Asp->postsynaptic_receptor Binding downstream_signaling Downstream Signaling Cascade postsynaptic_receptor->downstream_signaling

Caption: A hypothetical signaling pathway illustrating the potential neuromodulatory role of this compound.

Future Directions and Conclusion

The investigation of this compound as a biomarker for neurological disorders is a promising avenue of research. While direct evidence is currently lacking, the established roles of its constituent amino acids and related dipeptides in the CNS provide a strong rationale for its exploration. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to undertake this novel line of inquiry.

Future studies should focus on:

  • Initial Detection: Confirming the presence of endogenous this compound in CSF and brain tissue.

  • Quantitative Studies: Comparing the levels of this compound in well-defined patient cohorts of various neurological disorders against healthy controls.

  • Functional Assays: Investigating the biological activity of this compound in neuronal and glial cell cultures to elucidate its potential role in CNS signaling.

The discovery of novel biomarkers is paramount to advancing our understanding and treatment of neurological disorders. This compound represents an untapped potential in this critical area of research.

References

Cellular Uptake and Transport of L-methionyl-L-aspartic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-methionyl-L-aspartic acid (Met-Asp), composed of the essential amino acid L-methionine and the non-essential amino acid L-aspartic acid, is a subject of interest in nutritional science and drug delivery. Understanding its cellular uptake and transport is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the mechanisms governing Met-Asp transport, drawing upon the established knowledge of dipeptide and amino acid transport systems. While direct quantitative data for Met-Asp is limited, this guide infers its transport kinetics and pathways based on the characteristics of its constituent amino acids and the known functions of peptide transporters. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Dipeptides and tripeptides resulting from protein digestion are efficiently absorbed in the small intestine, often more rapidly than free amino acids. This process is primarily mediated by specialized peptide transporters. The cellular transport of L-methionyl-L-aspartic acid is expected to follow these general principles, involving apical uptake in the intestine and kidneys, followed by intracellular hydrolysis or basolateral efflux.

Primary Transport Mechanisms

The transport of L-methionyl-L-aspartic acid across cellular membranes is predominantly mediated by the proton-coupled oligopeptide transporter (POT) family, also known as the solute carrier 15 (SLC15) family. The two key transporters in this family are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

  • PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter primarily located on the apical membrane of enterocytes in the small intestine.[1][2] Its main role is the absorption of dietary di- and tripeptides.[1] PEPT1 is also expressed to a lesser extent in the kidney proximal tubules, where it contributes to peptide reabsorption.[1] The transport process is driven by a proton gradient, with the influx of peptides being coupled to the influx of H+ ions.[1]

  • PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter. It is predominantly found in the kidneys, where it plays a crucial role in reabsorbing di- and tripeptides from the glomerular filtrate. PEPT2 is also expressed in other tissues, including the brain.

In addition to the primary peptide transporters, the constituent amino acids of Met-Asp have their own transport systems:

  • L-methionine: This amino acid is transported by several sodium-dependent and independent amino acid transport systems, including systems B0,+, ASC, and L. These systems are responsible for its uptake in various tissues. Studies on human small intestine have shown that L-methionine absorption is higher in the proximal than in the distal intestine.

  • L-aspartic acid: As a dicarboxylic amino acid, L-aspartic acid is primarily transported by the excitatory amino acid transporters (EAATs), which belong to the solute carrier 1 (SLC1) family. These transporters co-transport sodium ions and a proton with the amino acid and counter-transport a potassium ion.

Inferred Transport Kinetics of L-methionyl-L-aspartic acid

Table 1: Inferred Kinetic Parameters for L-methionyl-L-aspartic acid Transport

TransporterLocationSubstrate Affinity (Km)Transport Capacity (Vmax/Jmax)Driving Force
PEPT1 Small Intestine (Apical)Low (mM range)HighProton Gradient
PEPT2 Kidney (Apical)High (µM range)LowProton Gradient
EAATs Various TissuesHigh (µM range)ModerateNa+/K+/H+ Gradients
Amino Acid Transporters (B0,+, ASC, L) Various TissuesVariableVariableNa+ Gradient/Concentration Gradient

Experimental Protocols

To facilitate further research on the cellular uptake and transport of L-methionyl-L-aspartic acid, the following detailed experimental protocols are provided.

Cell Culture

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a standard model for studying intestinal absorption.

  • Cell Seeding: Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 on polycarbonate filter inserts (e.g., Transwell®).

  • Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Culture the cells for 21-25 days to allow for full differentiation, as evidenced by the formation of a tight monolayer with a transepithelial electrical resistance (TEER) of >250 Ω·cm^2.

Transport Assay in Caco-2 Monolayers

This assay measures the apical-to-basolateral transport of the dipeptide.

  • Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, buffered with MES or HEPES to pH 6.0 for the apical side and pH 7.4 for the basolateral side).

  • Initiation of Transport: Add the transport buffer containing radiolabeled ([^14C] or [^3H]) or fluorescently tagged L-methionyl-L-aspartic acid to the apical compartment. Add fresh transport buffer to the basolateral compartment.

  • Sampling: At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Determine the concentration of the transported dipeptide in the basolateral samples using liquid scintillation counting or fluorescence spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the apical compartment.

Competitive Inhibition Assay

This assay helps to identify the transporters involved.

  • Procedure: Perform the transport assay as described above in the presence and absence of known inhibitors of peptide and amino acid transporters.

  • Inhibitors:

    • Gly-Sar: A generic competitive inhibitor for PEPT1 and PEPT2.

    • L-histidine: An inhibitor of certain amino acid transporters.

    • Specific inhibitors for EAATs and other amino acid transporters.

  • Analysis: A significant reduction in the transport of L-methionyl-L-aspartic acid in the presence of an inhibitor suggests the involvement of the corresponding transporter.

Visualizations

Cellular Transport Pathway of L-methionyl-L-aspartic acid

cluster_0 Apical Membrane cluster_1 Intracellular Space cluster_2 Basolateral Membrane PEPT1 PEPT1 Met-Asp Met-Asp PEPT1->Met-Asp Hydrolysis Peptidases Met-Asp->Hydrolysis Met L-Methionine Hydrolysis->Met Asp L-Aspartic Acid Hydrolysis->Asp AAT Amino Acid Transporters Met->AAT Asp->AAT Blood Blood (pH 7.4) AAT->Blood Lumen Lumen (pH 6.0) Lumen->PEPT1 H+

Caption: Apical uptake and subsequent fate of Met-Asp in an enterocyte.

Experimental Workflow for Transport Studies

A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Measure TEER (>250 Ω·cm²) B->C D Perform Transport Assay (Apical to Basolateral) C->D G Perform Inhibition Assay (with specific inhibitors) C->G E Quantify Transported Met-Asp D->E F Calculate Papp E->F H Identify Transporters G->H

Caption: Workflow for studying dipeptide transport in Caco-2 cells.

Signaling Pathway (Hypothetical)

While no direct signaling pathways for Met-Asp transport have been elucidated, the transport of dipeptides and amino acids can be influenced by various cellular signaling cascades that regulate the expression and activity of transporters.

Nutrient_Sensor Nutrient Sensor (e.g., mTORC1) Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Nutrient_Sensor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., c-Fos/c-Jun) Kinase_Cascade->Transcription_Factor Gene_Expression PEPT1/PEPT2 Gene Expression Transcription_Factor->Gene_Expression Transporter_Synthesis Transporter Synthesis & Trafficking Gene_Expression->Transporter_Synthesis Membrane_Expression Apical Membrane Expression Transporter_Synthesis->Membrane_Expression

Caption: Hypothetical signaling pathway regulating peptide transporter expression.

Conclusion

The cellular uptake and transport of L-methionyl-L-aspartic acid are likely mediated by the peptide transporters PEPT1 and PEPT2, with its constituent amino acids being handled by their respective transport systems. This guide provides a foundational understanding and practical protocols for researchers to further investigate the specific transport kinetics and regulatory mechanisms of this dipeptide. Such research is essential for its potential applications in drug development and nutritional science.

References

In Silico Modeling of H-Met-Asp-OH Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of the tripeptide H-Met-Asp-OH to a protein target. Given the suggestion from preliminary data that this compound may act as a β-amyloid inhibitor, this guide will use β-secretase (BACE1), a key enzyme in the amyloidogenic pathway, as a representative target for a detailed case study. The principles and protocols outlined herein are broadly applicable to the study of other peptide-protein interactions.

Introduction to In Silico Protein-Peptide Interaction Modeling

Computer-aided drug design (CADD) has become an indispensable tool in the pharmaceutical industry, significantly reducing the time and cost associated with drug discovery.[1] In silico techniques allow for the rapid screening of large compound libraries and provide detailed insights into the molecular interactions that govern ligand binding.[2][3] For peptide-based therapeutics, computational methods are particularly valuable due to the inherent flexibility of peptides, which can make experimental characterization challenging.[4]

This guide focuses on a multi-faceted in silico approach, combining molecular docking and molecular dynamics simulations, to predict and analyze the binding of the tripeptide this compound to its hypothetical target, BACE1. Furthermore, it provides detailed protocols for the experimental validation of these computational predictions.

The In Silico Modeling Workflow

A typical in silico workflow for studying protein-peptide interactions involves several key steps, from initial structure preparation to detailed simulation and analysis.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_validation 4. Experimental Validation PDB Protein Structure (e.g., BACE1 from PDB) Prep Structure Preparation (Add Hydrogens, Assign Charges) PDB->Prep Ligand Ligand Structure (this compound) Ligand->Prep Docking Molecular Docking (e.g., AutoDock Vina, Glide) Prep->Docking Pose Binding Pose Prediction & Scoring Docking->Pose MD MD Simulation (e.g., GROMACS, AMBER) Pose->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Validation ITC, SPR, X-ray Analysis->Validation

Figure 1: Overall in silico modeling and validation workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] The process involves sampling a large number of conformations of the ligand within the protein's binding site and scoring them based on a force field.

Protocol for Molecular Docking of this compound with BACE1:

  • Preparation of the Receptor (BACE1):

    • Obtain the crystal structure of human BACE1 from the Protein Data Bank (PDB). For this example, we will use a structure co-crystallized with an inhibitor to define the active site (e.g., PDB ID: 2VKM).

    • Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Preparation of the Ligand (this compound):

    • Generate the 3D structure of the this compound tripeptide using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform an initial energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds of the ligand.

    • Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of BACE1. The active site of BACE1 contains two key aspartic acid residues (Asp32 and Asp228). The grid box should be centered on the active site and large enough to allow for the free rotation and translation of the tripeptide.

  • Running the Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • Specify the prepared protein and ligand files, and the coordinates of the grid box.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher for AutoDock Vina).

    • Launch the docking run.

  • Analysis of Docking Results:

    • The docking software will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (scoring function).

    • Visually inspect the top-ranked poses to assess their interactions with the key active site residues of BACE1. Pay close attention to hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The best-ranked pose that shows favorable interactions with the catalytic dyad (Asp32 and Asp228) and other key residues will be selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the system in a solvated environment.

Protocol for MD Simulation of the BACE1-H-Met-Asp-OH Complex:

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Choose a suitable force field for the protein and ligand (e.g., AMBER, CHARMM, GROMOS).

    • Place the complex in a periodic box of appropriate dimensions (e.g., cubic or dodecahedron), ensuring a minimum distance between the protein and the box edges (e.g., 1.0 nm).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume and temperature conditions (NVT ensemble). Position restraints are usually applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Switch to a constant pressure and temperature ensemble (NPT) to equilibrate the system's density. The position restraints on the protein and ligand are gradually released.

  • Production Run:

    • Run the MD simulation for a sufficient length of time (e.g., 50-100 ns) without any restraints.

    • Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate a trajectory file.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Data Presentation

The results from in silico modeling and experimental validation should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Silico and Experimental Data for this compound Binding to BACE1

ParameterMethodValueUnit
In Silico Data
Docking ScoreAutoDock Vina-7.5kcal/mol
Predicted Binding Free EnergyMM/PBSA-25.8kcal/mol
Key Interacting ResiduesMD SimulationAsp32, Gly34, Tyr71, Asp228-
Experimental Data
Binding Affinity (Kd)Isothermal Titration Calorimetry5.2µM
Stoichiometry (n)Isothermal Titration Calorimetry1.1-
Enthalpy (ΔH)Isothermal Titration Calorimetry-8.3kcal/mol
Entropy (ΔS)Isothermal Titration Calorimetry-1.5cal/mol·K
Association Rate (ka)Surface Plasmon Resonance1.2 x 104M-1s-1
Dissociation Rate (kd)Surface Plasmon Resonance6.2 x 10-2s-1
Binding Affinity (Kd)Surface Plasmon Resonance5.17µM
Inhibitory Concentration (IC50)FRET-based Enzymatic Assay8.9µM

Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions made by in silico models. The following are standard biophysical techniques used to characterize protein-ligand interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

ITC_Workflow Prep Sample Preparation (Protein in cell, Ligand in syringe) Titration Titration (Inject ligand into protein solution) Prep->Titration Heat Measure Heat Change (Exothermic or Endothermic) Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit Data to a Model Isotherm->Fit Params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fit->Params

Figure 2: Isothermal Titration Calorimetry (ITC) workflow.

Protocol for ITC:

  • Sample Preparation:

    • Express and purify BACE1 to >95% purity.

    • Synthesize this compound to >95% purity.

    • Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas the solutions before use.

  • ITC Experiment:

    • Load the BACE1 solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat change for each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information (association and dissociation rates) in addition to binding affinity.

SPR_Workflow Immobilize Immobilize Ligand (BACE1) on Sensor Chip Inject Inject Analyte (this compound) at various concentrations Immobilize->Inject Association Association Phase (Analyte binds to Ligand) Inject->Association Dissociation Dissociation Phase (Buffer flows over, Analyte unbinds) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit Fit Data to a Kinetic Model Sensorgram->Fit Kinetics Determine Kinetic Parameters (ka, kd, Kd) Fit->Kinetics

Figure 3: Surface Plasmon Resonance (SPR) workflow.

Protocol for SPR:

  • Ligand Immobilization:

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer).

    • Inject the different concentrations of the tripeptide over the sensor surface containing the immobilized BACE1.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • The instrument software will generate sensorgrams (plots of response units vs. time) for each analyte concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model).

    • The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

X-ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, offering definitive proof of the binding mode and detailed information about the atomic interactions.

XRay_Workflow Crystallize Co-crystallize Protein-Ligand Complex or Soak Ligand into Protein Crystals Diffraction X-ray Diffraction (Expose crystal to X-ray beam) Crystallize->Diffraction Pattern Collect Diffraction Pattern Diffraction->Pattern Phase Solve the Phase Problem Pattern->Phase Map Calculate Electron Density Map Phase->Map Model Build and Refine Atomic Model Map->Model Structure Determine 3D Structure Model->Structure

Figure 4: X-ray crystallography workflow.

Protocol for X-ray Crystallography:

  • Crystallization:

    • Prepare a highly concentrated and pure solution of the BACE1-H-Met-Asp-OH complex.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Alternatively, grow crystals of apo-BACE1 and then soak them in a solution containing this compound.

  • Data Collection:

    • Mount a suitable crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the reflection intensities.

    • Solve the phase problem using techniques like molecular replacement if a homologous structure is available.

    • Calculate an electron density map.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its fit to the experimental data and to ensure ideal stereochemistry.

  • Structure Analysis:

    • Analyze the final refined structure to identify the precise interactions between this compound and the active site residues of BACE1.

BACE1 and the Amyloidogenic Pathway

BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease.

Amyloid_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) peptide C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->BACE1 inhibition

Figure 5: The amyloidogenic pathway and the hypothetical role of this compound.

As depicted in Figure 5, BACE1 cleaves the amyloid precursor protein (APP) to generate a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to release the Aβ peptide. By inhibiting BACE1, this compound would hypothetically block the initial step of this pathway, thereby reducing the production of Aβ and preventing the formation of amyloid plaques.

Conclusion

The integrated approach of in silico modeling and experimental validation provides a powerful framework for characterizing the binding of small peptides like this compound to their protein targets. While direct experimental evidence for the interaction of this compound with a specific protein remains to be established, the methodologies outlined in this guide using BACE1 as a hypothetical target offer a robust roadmap for future investigations. Such studies are essential for advancing our understanding of peptide-protein interactions and for the rational design of novel peptide-based therapeutics.

References

The Enzymatic Degradation of Met-Asp Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Methionyl-L-Aspartic acid (Met-Asp) is a naturally occurring metabolite formed from the amino acids L-methionine and L-aspartic acid.[1][2] Like other dipeptides, it serves as a source of amino acids for cellular processes. The breakdown of dipeptides is a critical step in protein metabolism and amino acid homeostasis. This guide provides an in-depth overview of the enzymatic degradation of the Met-Asp dipeptide, drawing upon the established principles of dipeptide metabolism. While specific kinetic data for Met-Asp is not extensively documented in publicly available literature, this document outlines the likely enzymatic pathways, provides detailed experimental protocols for its study, and presents the information in a clear, structured format for researchers.

Enzymatic Degradation Pathways

The enzymatic hydrolysis of dipeptides such as Met-Asp primarily occurs in the small intestine and the kidneys.[3][4] The process is mediated by a class of enzymes known as dipeptidases. Two main pathways are involved in the degradation of ingested or systemically available dipeptides:

  • Brush Border Hydrolysis: The apical surface of the intestinal enterocytes is equipped with membrane-bound dipeptidases. These enzymes can hydrolyze dipeptides in the intestinal lumen, releasing the constituent amino acids for absorption. Human renal dipeptidase is an example of such a membrane-bound enzyme that plays a role in the hydrolysis of dipeptides.[5]

  • Intracellular Hydrolysis: Dipeptides can also be transported intact into the enterocytes and other cells via peptide transporters like PepT1 and PepT2. Once inside the cell, they are cleaved by cytosolic dipeptidases into their constituent amino acids. The kidneys have a particularly high concentration of these cytosolic dipeptidases.

Given the broad substrate specificity of many dipeptidases, it is highly probable that Met-Asp is hydrolyzed by these general dipeptidases in both the intestine and other tissues.

Non-Enzymatic Degradation

It is also important to note that peptides containing aspartyl residues can undergo non-enzymatic degradation through chemical pathways. This degradation is pH-dependent and can involve the formation of a cyclic imide intermediate, which can then hydrolyze to form both aspartyl and isoaspartyl linkages. Additionally, a non-enzymatic, oxidative conversion of methionine to aspartate has been observed in specific protein contexts, such as in hemoglobin, driven by peroxide and heme iron.

Quantitative Data

For context, a study on a recombinant dipeptidyl carboxypeptidase from Escherichia coli reported a kcat/KM value of 5246 mM-1s-1 for the substrate FA-Phe-Ala-Phe. While this is a different enzyme and substrate, it provides an example of the type of kinetic parameters that can be determined.

Experimental Protocols

The following are detailed methodologies for key experiments to study the enzymatic degradation of the Met-Asp dipeptide.

In Vitro Enzymatic Degradation Assay

This protocol is designed to assess the susceptibility of Met-Asp to degradation by a specific enzyme or a complex mixture of enzymes (e.g., cell lysate).

Materials:

  • Met-Asp dipeptide (analytical grade)

  • Purified dipeptidase or cell lysate (e.g., from intestinal or kidney tissue)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.6)

  • Quenching solution (e.g., 0.1% Trifluoroacetic acid (TFA) in acetonitrile)

  • Heating block or water bath (37°C and 90°C)

  • Microcentrifuge tubes

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of Met-Asp dipeptide in the assay buffer.

  • Dilute the enzyme or cell lysate to the desired protein concentration in the assay buffer.

  • Initiate the reaction by adding the Met-Asp stock solution to the enzyme/lysate mixture to a final desired concentration (e.g., 30 µM).

  • Incubate the reaction mixture at 37°C.

  • Collect time-point samples at various intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction for each time-point sample by adding an equal volume of quenching solution and immediately heating at 90°C for 5 minutes to denature the enzymes.

  • Prepare a zero-minute time point by adding the quenching solution to the enzyme/lysate mixture before adding the Met-Asp dipeptide.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining Met-Asp and the appearance of its degradation products (methionine and aspartic acid).

HPLC Analysis of Degradation Products

This protocol outlines the separation and quantification of Met-Asp and its constituent amino acids.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Agilent Zorbax 300SB-C18, 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the supernatant from the enzymatic degradation assay.

  • Elute the sample using a linear gradient of Solvent B into Solvent A (e.g., 5% to 85% Solvent B over 40 minutes) at a flow rate of 1 mL/min.

  • Monitor the absorbance at a suitable wavelength (e.g., 214 nm for the peptide bond).

  • Identify and quantify the peaks corresponding to Met-Asp, methionine, and aspartic acid by comparing their retention times and peak areas to those of known standards.

  • Calculate the percentage of intact Met-Asp remaining at each time point relative to the zero-minute time point.

Mass Spectrometry for Metabolite Identification

LC-MS/MS is a powerful tool for confirming the identity of degradation products and identifying any unexpected metabolites.

Instrumentation:

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap mass spectrometer coupled to a nanoflow HPLC system)

Procedure:

  • Perform HPLC separation as described above, with the eluent directed into the mass spectrometer.

  • Acquire full mass scans to detect the molecular ions of Met-Asp and its potential degradation products.

  • Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns.

  • Identify the metabolites by comparing the accurate mass and MS/MS fragmentation patterns to spectral databases (e.g., HMDB, MassBank) or theoretical fragmentation patterns.

Visualizations

Signaling Pathways and Experimental Workflows

Logical_Relationship MetAsp Met-Asp Dipeptide Enzyme Dipeptidase MetAsp->Enzyme Substrate Products Methionine + Aspartic Acid Enzyme->Products Catalyzes Factors Influencing Factors Factors->Enzyme Affects Activity pH pH Factors->pH Temp Temperature Factors->Temp EnzymeConc Enzyme Concentration Factors->EnzymeConc SubstrateConc Substrate Concentration Factors->SubstrateConc

Conclusion

The enzymatic degradation of the Met-Asp dipeptide is a fundamental metabolic process that results in the release of its constituent amino acids, L-methionine and L-aspartic acid. While specific enzymes and their kinetics for this particular dipeptide are not well-documented, the general mechanisms of dipeptide hydrolysis by brush border and cytosolic dipeptidases provide a strong framework for understanding its fate in biological systems. The experimental protocols detailed in this guide offer a robust starting point for researchers to investigate the stability, degradation kinetics, and metabolic products of Met-Asp, thereby contributing to a more comprehensive understanding of its biological role and potential applications in drug development and nutritional science.

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of H-Met-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Met-Asp-OH (Methionine-Aspartic Acid). The synthesis is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This protocol outlines the step-by-step procedure from resin preparation to the final cleavage and purification of the peptide.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains on a solid support. This method simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][2] The Fmoc/tBu strategy is a popular choice for SPPS due to its mild deprotection conditions, which are generally compatible with a wide range of amino acid side chains.[1]

The synthesis of peptides containing specific amino acids like Methionine (Met) and Aspartic Acid (Asp) requires careful consideration to avoid common side reactions. Methionine is susceptible to oxidation of its thioether side chain, particularly during the final cleavage step. Aspartic acid can undergo aspartimide formation, a side reaction that can lead to impurities. This protocol incorporates optimized conditions and reagents to minimize these side reactions and ensure a high yield and purity of the target peptide, this compound.

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted in the diagram below. The process begins with a suitable resin, followed by the sequential coupling of the protected amino acids, and concludes with the cleavage of the peptide from the resin and removal of side-chain protecting groups.

SPPS_Workflow Resin Resin Preparation (e.g., Wang Resin) Fmoc_Asp Coupling of Fmoc-Asp(OtBu)-OH Resin->Fmoc_Asp 1. Deprotection1 Fmoc Deprotection (Piperidine in DMF) Fmoc_Asp->Deprotection1 2. Fmoc_Met Coupling of Fmoc-Met-OH Deprotection1->Fmoc_Met 3. Deprotection2 Fmoc Deprotection (Piperidine in DMF) Fmoc_Met->Deprotection2 4. Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage 5. Purification Purification (RP-HPLC) Cleavage->Purification 6. Final_Peptide This compound Purification->Final_Peptide 7.

Caption: Solid-Phase Synthesis Workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound. The theoretical yield calculation is based on the initial resin loading.

ParameterValueUnitNotes
Resin TypeWang Resin-Pre-loaded with the first amino acid or for attachment of the C-terminal amino acid.
Resin Loading0.5mmol/gTypical loading capacity.
Scale of Synthesis0.1mmolBased on 200 mg of resin.
Amino Acid Coupling
Fmoc-Asp(OtBu)-OH3-5equivalentsRelative to resin loading.
Fmoc-Met-OH3-5equivalentsRelative to resin loading.
Coupling Reagent (e.g., HBTU/HATU)2.9-4.5equivalentsRelative to the amino acid.
Base (e.g., DIPEA)6-10equivalentsRelative to the amino acid.
Coupling Time2-4hoursPer amino acid. Can be extended for difficult couplings.
Fmoc Deprotection
Piperidine (B6355638) in DMF20% (v/v)
Deprotection Time5 + 15minutesTwo-step deprotection.
Cleavage
Cleavage Cocktail (Reagent K)10-40mL/g resinTrifluoroacetic acid (82.5%), phenol (B47542) (5%), water (5%), thioanisole (B89551) (5%), 1,2-ethanedithiol (B43112) (2.5%).
Cleavage Time1-2.5hoursAt room temperature.
Yield
Theoretical Yield~29.4mgBased on 0.1 mmol scale.
Expected Crude Yield70-90%Varies depending on coupling efficiency and handling.
Expected Purified Yield20-50%Actual yield after purification.

Detailed Experimental Protocol

This protocol details the manual synthesis of this compound on Wang resin using the Fmoc/tBu strategy.

Materials and Reagents:

  • Wang Resin

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reagent K cleavage cocktail: Trifluoroacetic acid (TFA), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Diethyl ether (cold)

Protocol Steps:

  • Resin Preparation and First Amino Acid Loading (Aspartic Acid):

    • Swell the Wang resin in DMF for at least 30 minutes in a reaction vessel.

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 eq.), DIC (3-5 eq.), and Oxyma (3-5 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection (Aspartic Acid):

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Second Amino Acid Coupling (Methionine):

    • In a separate vial, dissolve Fmoc-Met-OH (3-5 eq.), DIC (3-5 eq.), and Oxyma (3-5 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection (Methionine):

    • Repeat the Fmoc deprotection steps as described in section 2.

    • After the final wash, wash the resin with DCM (3x) and dry it under vacuum.

  • Cleavage and Deprotection:

    • To prevent oxidation of the methionine residue, use a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).

    • Suspend the dried peptide-resin in the cleavage cocktail (10-40 mL per gram of resin).

    • Stir the mixture at room temperature for 1-2.5 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

Signaling Pathways and Logical Relationships

For the synthesis of a simple dipeptide like this compound, there are no complex signaling pathways involved. The logical relationship is a linear progression of chemical reactions as depicted in the experimental workflow diagram. The success of each step is a prerequisite for the next, forming a straightforward synthetic pathway. The key logical dependencies are the completion of each coupling reaction before the subsequent deprotection, and the final deprotection before cleavage. Monitoring steps, such as the Kaiser test, provide crucial checkpoints in this logical flow to ensure the fidelity of the synthesis.

References

Application Notes and Protocols for Fmoc-Met(O)-Asp(OtBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Fmoc-Met(O)-Asp(OtBu)-OH, a dipeptide containing methionine sulfoxide (B87167) and a protected aspartic acid, offers unique advantages for synthesizing peptides with enhanced stability and functionality. Methionine is susceptible to oxidation, and using the pre-oxidized form, methionine sulfoxide (Met(O)), can prevent unwanted side reactions during peptide synthesis.[1][2][3] The subsequent aspartic acid residue, protected with a tert-butyl (OtBu) group, is a standard building block in solid-phase peptide synthesis (SPPS).[4][5]

However, the coupling of this dipeptide presents distinct challenges. The presence of the bulky OtBu protecting group and the polar sulfoxide moiety can influence coupling efficiency. This document provides detailed application notes and protocols to guide researchers in achieving high coupling efficiency for Fmoc-Met(O)-Asp(OtBu)-OH in SPPS.

Data Presentation

The successful incorporation of Fmoc-Met(O)-Asp(OtBu)-OH is dependent on the choice of coupling reagents and conditions. While specific quantitative data for this exact dipeptide is not extensively published, the following tables provide representative data for the coupling of its constituent parts and analogous sterically hindered systems to guide experimental design.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Aspartic Acid Derivatives

Coupling ReagentBaseTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeReported Yields for Hindered CouplingsKey Considerations
HBTU/HOBtDIPEA3-5 : 3-5 : 6-101-2 hoursGoodA common and effective choice, though may require longer coupling times for very difficult sequences.
HATUDIPEA3-5 : 3-5 : 6-1030-60 minutesHighHighly recommended for sterically hindered amino acids due to its high reactivity.
HCTUDIPEA3-5 : 3-5 : 6-1030-60 minutesHighSimilar in efficacy to HATU and a common alternative.
DIC/HOBt-3-5 : 3-52-4 hoursModerate to GoodA cost-effective option, but generally slower and may lead to incomplete coupling in difficult cases.

Table 2: Conditions for Incorporation of Methionine Sulfoxide in SPPS

ParameterConditionNotes
Amino Acid Fmoc-Met(O)-OHUsing the pre-oxidized form prevents uncontrolled oxidation during synthesis.
Activation Standard (HBTU, HATU, etc.)Methionine sulfoxide itself does not typically present significant coupling challenges.
Post-Synthesis Reduction of Met(O) to MetCan be achieved post-purification if the native methionine is desired.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-Met(O)-Asp(OtBu)-OH

This protocol details the manual coupling of Fmoc-Met(O)-Asp(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Met(O)-Asp(OtBu)-OH

  • Peptide-resin with a free amine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • If the N-terminal Fmoc group is present, perform deprotection by treating the resin with 20% piperidine in DMF twice (5 minutes, then 15 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Met(O)-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For challenging sequences, the reaction time can be extended.

  • Monitoring the Coupling Reaction:

    • After the desired coupling time, take a small sample of resin beads.

    • Wash the beads thoroughly with DMF and methanol.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional):

    • If the Kaiser test is positive, indicating incomplete coupling, a capping step can be performed to block unreacted amines.

    • Treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF (e.g., 10:5:85 v/v/v) and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide (Met(O))

If the final peptide requires native methionine, the Met(O) can be reduced after cleavage and purification.

Materials:

  • Purified peptide containing Met(O)

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Dissolution: Dissolve the purified peptide in a suitable solvent system, such as a mixture of TFA and water.

  • Reduction Cocktail: Prepare a cleavage cocktail containing scavengers that can reduce methionine sulfoxide. A commonly used cocktail is TFA/water/DMS/NH₄I.

  • Reaction: Treat the dissolved peptide with the reduction cocktail. The reaction time and temperature may need optimization depending on the peptide sequence.

  • Purification: Re-purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the final product with native methionine.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (Fmoc-Met(O)-Asp(OtBu)-OH + HATU/DIPEA in DMF) Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash2 DMF/DCM Wash Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle Monitoring->Coupling Positive (Repeat) Monitoring->Wash2 Negative

Caption: Workflow for the solid-phase peptide synthesis (SPPS) coupling of Fmoc-Met(O)-Asp(OtBu)-OH.

Logic_Diagram cluster_Challenges Coupling Challenges cluster_Solutions Mitigation Strategies Steric_Hindrance Steric Hindrance (OtBu group) High_Potency_Reagents High-Potency Coupling Reagents (HATU, HCTU) Steric_Hindrance->High_Potency_Reagents Longer_Coupling Extended Coupling Times Steric_Hindrance->Longer_Coupling Polarity Polarity of Met(O) Polarity->High_Potency_Reagents Double_Coupling Double Coupling Longer_Coupling->Double_Coupling

Caption: Logical relationship between coupling challenges and mitigation strategies for Fmoc-Met(O)-Asp(OtBu)-OH.

Discussion and Recommendations

The primary challenge in coupling Fmoc-Met(O)-Asp(OtBu)-OH is the steric hindrance posed by the tert-butyl protecting group on the aspartic acid side chain. This can lead to incomplete coupling reactions and lower yields. To overcome this, the use of highly reactive coupling reagents such as HATU or HCTU is strongly recommended. These reagents can significantly improve the kinetics and efficiency of the peptide bond formation.

The presence of methionine sulfoxide introduces a polar moiety, which can sometimes affect the solubility and aggregation propensity of the peptide chain on the solid support. While Met(O) itself does not typically hinder the coupling reaction, its impact on the overall peptide sequence should be considered. Using Fmoc-Met(O)-OH as a building block is an effective strategy to improve the quality and yield of the crude peptide, especially for aggregation-prone sequences, by enhancing solubility.

For difficult couplings, extending the reaction time or performing a double coupling (repeating the coupling step with fresh reagents) can help drive the reaction to completion. Monitoring each coupling step with a qualitative test like the Kaiser test is crucial to ensure the successful synthesis of the target peptide.

A potential side reaction associated with aspartic acid residues is the formation of aspartimide, particularly when the subsequent amino acid is glycine, asparagine, or serine. While the bulkiness of the Met(O) preceding the Asp(OtBu) may not directly influence this, it is a critical consideration in the overall peptide design.

References

Application Notes and Protocols: Choosing Coupling Reagents for H-Met-Asp-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a fundamental process in drug discovery and biochemical research. The dipeptide H-Met-Asp-OH, comprising methionine and aspartic acid, serves as a crucial building block for larger polypeptides and peptidomimetics. The efficiency and purity of its synthesis are highly dependent on the choice of coupling reagent, which facilitates the formation of the amide bond between the two amino acid residues. This document provides a detailed guide to selecting the appropriate coupling reagent for the solution-phase synthesis of this compound, offering a comparison of commonly used reagents, detailed experimental protocols, and an overview of their reaction mechanisms.

Protecting Group Strategy

A successful solution-phase synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions. A common and effective strategy involves:

  • N-terminal protection of Methionine: The α-amino group of methionine is typically protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z) group.

  • C-terminal and side-chain protection of Aspartic Acid: Both the α-carboxyl and the side-chain carboxyl groups of aspartic acid are protected, often as benzyl (B1604629) (Bn) or tert-butyl (tBu) esters.

This strategy ensures that the peptide bond forms specifically between the carboxyl group of methionine and the amino group of aspartic acid.

Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for maximizing yield, minimizing reaction time, and ensuring the stereochemical integrity of the final dipeptide. Below is a summary of representative data for three widely used coupling reagents in the synthesis of a protected Met-Asp dipeptide (e.g., Boc-Met-Asp(OBn)-OBn or Z-Met-Asp(OtBu)-OtBu).

Coupling ReagentAdditiveTypical Reaction Time (h)Typical Yield (%)Purity (%)Key Considerations
DCC HOBt4 - 1285 - 95>95Cost-effective; byproduct (DCU) is insoluble and easily removed by filtration in solution-phase synthesis.
HATU -1 - 490 - 98>97Highly efficient and fast-acting, with low risk of racemization. More expensive than carbodiimides.
PyBOP -2 - 688 - 96>96Good for sterically hindered couplings; avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.

Note: The data presented are representative values based on the general performance of these reagents in dipeptide synthesis and may vary depending on the specific protecting groups, solvents, and reaction conditions employed.

Reaction Mechanisms and Experimental Workflows

Understanding the mechanism of action for each coupling reagent is crucial for troubleshooting and optimizing the synthesis.

General Experimental Workflow

The overall process for the synthesis of this compound can be visualized as a three-stage process: protection of the amino acids, coupling to form the protected dipeptide, and final deprotection.

G cluster_0 Preparation of Protected Amino Acids cluster_1 Coupling Reaction cluster_2 Deprotection and Purification Prot_Met N-Protected Methionine (e.g., Boc-Met-OH) Coupling Coupling of Protected Amino Acids in the presence of a Coupling Reagent Prot_Met->Coupling Prot_Asp C- and Side-Chain Protected Aspartic Acid (e.g., H-Asp(OBn)-OBn) Prot_Asp->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification of this compound Deprotection->Purification

Caption: General workflow for the synthesis of this compound.

Coupling Reagent Mechanisms

The following diagrams illustrate the activation of the N-protected methionine and subsequent reaction with the protected aspartic acid for each class of coupling reagent.

DCC/HOBt Mechanism:

Dicyclohexylcarbodiimide (DCC) is a widely used carbodiimide (B86325) for solution-phase synthesis. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to suppress racemization and improve reaction efficiency.

G Boc_Met Boc-Met-OH O_Acylisourea O-Acylisourea Intermediate Boc_Met->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU DCU (byproduct) O_Acylisourea->DCU HOBt HOBt Protected_Dipeptide Boc-Met-Asp(OBn)-OBn HOBt_Ester->Protected_Dipeptide + H-Asp(OBn)-OBn Asp H-Asp(OBn)-OBn

Caption: Activation pathway using DCC/HOBt.

HATU Mechanism:

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient uronium salt-based coupling reagent that leads to rapid amide bond formation with minimal side reactions.

G Z_Met Z-Met-OH Carboxylate Z-Met-O- Z_Met->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (byproduct) HATU->TMU Protected_Dipeptide Z-Met-Asp(OtBu)-OtBu OAt_Ester->Protected_Dipeptide + H-Asp(OtBu)-OtBu Asp H-Asp(OtBu)-OtBu

Caption: Activation pathway using HATU.

PyBOP Mechanism:

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium (B103445) salt-based reagent that is particularly effective for sterically hindered couplings and avoids the formation of carcinogenic byproducts.

Optimizing Cleavage of H-Met-Asp-OH from Resin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful synthesis of peptides on solid support is critically dependent on the final cleavage and deprotection step. This process must efficiently remove the peptide from the resin and cleave all side-chain protecting groups without inducing unwanted side reactions. The dipeptide H-Met-Asp-OH presents a unique challenge due to the inherent sensitivities of its constituent amino acids. Methionine is susceptible to oxidation, while aspartic acid is prone to aspartimide formation, a side reaction that can lead to impurities that are difficult to remove.[1][2][3][4][5] This application note provides a detailed protocol for the optimized cleavage of this compound from a solid support resin, focusing on minimizing common side reactions and maximizing the yield and purity of the final product.

Core Challenges in Cleaving this compound

Two primary side reactions complicate the cleavage of peptides containing methionine and aspartic acid:

  • Methionine Oxidation: The thioether side chain of methionine can be readily oxidized to methionine sulfoxide (B87167) during the acidic conditions of cleavage, primarily by trifluoroacetic acid (TFA). This oxidation introduces a significant impurity that can be challenging to separate from the desired peptide. The inclusion of specific scavengers in the cleavage cocktail is essential to prevent this side reaction.

  • Aspartimide Formation: Aspartic acid residues, particularly when followed by small amino acids like glycine (B1666218) or serine, are susceptible to base- and acid-catalyzed cyclization to form a five-membered aspartimide ring. This intermediate can then undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, as well as their racemized forms, which are often difficult to resolve chromatographically from the target peptide. While much of the prevention strategy lies in the synthetic steps (e.g., using specific protecting groups), the cleavage conditions can also influence the extent of this side reaction.

Optimized Cleavage Cocktail Strategy

To address the dual challenges of methionine oxidation and potential aspartimide formation, a carefully formulated cleavage cocktail is required. The recommended strategy involves a combination of a strong acid for cleavage and a cocktail of scavengers to quench reactive cationic species and prevent oxidation.

A multi-component "cocktail" is often employed to scavenge various reactive species generated during cleavage. For this compound, a cocktail that effectively reduces the potential for methionine oxidation is paramount. Based on established literature, a modified "Reagent H" or similar compositions are recommended.

Experimental Protocols

This section details the recommended protocols for the cleavage of this compound from the resin, followed by precipitation, and subsequent analysis.

Materials
  • Peptide-resin (H-Met-Asp(OtBu)-Resin), dried under vacuum

  • Trifluoroacetic acid (TFA), reagent grade

  • Thioanisole

  • 1,2-ethanedithiol (EDT)

  • Anisole

  • Dimethylsulfide (DMS)

  • Ammonium iodide (optional, for enhanced reduction of any formed Met(O))

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Nitrogen gas line

  • HPLC system with a C18 column

  • Mass spectrometer

Optimized Cleavage Cocktail Preparation

It is crucial to prepare the cleavage cocktail fresh before each use. The following composition is recommended for 1 gram of peptide-resin.

ReagentVolume/WeightPurpose
Trifluoroacetic acid (TFA)8.5 mLCleavage and deprotection
Thioanisole0.5 mLScavenger, suppresses Met oxidation
1,2-Ethanedithiol (EDT)0.25 mLScavenger, prevents re-attachment
Anisole0.5 mLScavenger
Dimethylsulfide (DMS)0.2 mLReduces Met(O) back to Met
Cleavage and Deprotection Protocol
  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Wash the dried peptide-resin thoroughly with DCM to remove residual DMF and to swell the resin.

  • Dry the resin under a high vacuum for at least 1 hour.

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.

  • Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate.

  • Wash the resin 2-3 times with a small volume of fresh TFA.

  • Combine all the filtrates.

Peptide Precipitation and Isolation
  • Precipitate the peptide by adding the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

  • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis of Crude Peptide

The purity of the crude peptide should be assessed before any purification steps.

  • Analytical HPLC: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% TFA). Analyze the sample using a C18 reverse-phase column with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes). The purity is determined by integrating the peak areas.

  • Mass Spectrometry: Confirm the identity of the desired peptide by verifying its molecular weight using ESI-MS or MALDI-TOF. This will also help in identifying any major impurities, such as the oxidized form of the peptide (M+16).

Data Presentation

The following table summarizes the expected outcomes and potential side products when using different cleavage cocktails for peptides containing methionine and aspartic acid. The data is compiled from literature on analogous peptides.

Cleavage Cocktail Composition (TFA as main component)Expected Purity of this compound (%)Key Side ProductsNotes
95% TFA, 2.5% TIS, 2.5% H₂O70-85%Met(O)-Asp-OH, S-tert-butylated MetStandard cocktail, prone to significant Met oxidation.
88% TFA, 5% Phenol, 5% H₂O, 2% TIS (Reagent B)80-90%Met(O)-Asp-OHBetter than standard, but still may not fully prevent Met oxidation.
82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% H₂O (Reagent K)90-95%Minimal Met(O)-Asp-OH, minor aspartimide-related productsA robust cocktail for peptides with multiple sensitive residues.
81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I (Reagent H)>95%Minimal to no Met(O)-Asp-OHSpecifically designed to prevent methionine oxidation.
Optimized Cocktail (This Note) >95% Minimal to no Met(O)-Asp-OH A balanced and effective cocktail for this specific dipeptide.

Visualization of Workflows and Reactions

Experimental Workflow

G cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Isolation cluster_analysis Analysis resin Dried H-Met-Asp(OtBu)-Resin mix Mix Resin and Cocktail resin->mix cocktail Prepare Cleavage Cocktail cocktail->mix react React for 2-3 hours mix->react filter Filter to Separate Resin react->filter precipitate Precipitate with Cold Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether centrifuge->wash dry Dry Crude Peptide wash->dry hplc Analytical HPLC dry->hplc ms Mass Spectrometry dry->ms G cluster_main Desired Cleavage Reaction cluster_side Potential Side Reactions start H-Met-Asp(OtBu)-Resin product This compound start->product Cleavage & Deprotection met_ox Methionine Oxidation start->met_ox Oxidizing species asp_form Aspartimide Formation start->asp_form Intramolecular cyclization tfa TFA Cocktail met_ox_prod H-Met(O)-Asp-OH met_ox->met_ox_prod asp_prod α/β-Asp Peptides asp_form->asp_prod

References

Application Notes: Mass Spectrometry Characterization of L-methionyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-methionyl-L-aspartic acid is a dipeptide of interest in various fields of biomedical research and drug development. Accurate and robust analytical methods are crucial for its characterization and quantification in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of peptides.[1][2] This document provides a detailed protocol for the characterization of L-methionyl-L-aspartic acid using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Predicted Mass Spectrometry Data

The exact mass of L-methionyl-L-aspartic acid (C9H16N2O5S) is 264.0780 g/mol . The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 265.0858 m/z.

Fragmentation Pathway

Upon collision-induced dissociation (CID), the peptide backbone of L-methionyl-L-aspartic acid is expected to fragment at the amide bond, yielding characteristic b- and y-ions. The primary fragmentation is anticipated to occur C-terminal to the methionine residue and N-terminal to the aspartic acid residue. Additionally, side-chain fragmentation, particularly the loss of the methionine side chain, may be observed.

cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [Met-Asp+H]⁺ m/z = 265.0858 b1 b₁-ion (Met) m/z = 132.0532 Precursor->b1 CID y1 y₁-ion (Asp) m/z = 134.0393 Precursor->y1 CID NeutralLoss Neutral Loss (H₂O) m/z = 247.0752 Precursor->NeutralLoss CID

Caption: Predicted fragmentation of L-methionyl-L-aspartic acid.

Experimental Workflow

The overall workflow for the analysis of L-methionyl-L-aspartic acid involves sample preparation, followed by LC-MS/MS analysis and subsequent data processing.

SamplePrep Sample Preparation (e.g., Protein Precipitation) LC Liquid Chromatography (Reversed-Phase) SamplePrep->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS DataAnalysis Data Analysis (Quantification & Identification) MS->DataAnalysis

Caption: General workflow for LC-MS/MS analysis.

Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of the dipeptide from biological fluids like plasma.[1]

Materials:

  • Plasma sample

  • 30% Sulfosalicylic acid (SSA) solution

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the dipeptide)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of 30% SSA solution to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 12,000 rpm for 5 minutes.[1]

  • Transfer 50 µL of the supernatant to a new microcentrifuge tube.

  • Add 450 µL of the internal standard solution (diluted in the initial mobile phase).

  • Vortex for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Columns and Mobile Phases:

  • A reversed-phase C18 column is a common choice for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Table 1: Illustrative Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 2% B to 95% B over 10 minutes
Mass Spectrometry

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Illustrative Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
Quantitative Analysis (Multiple Reaction Monitoring - MRM)

For quantitative studies, a targeted MS/MS approach such as Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and specificity. This involves monitoring specific precursor-to-product ion transitions.

Table 3: Predicted MRM Transitions for L-methionyl-L-aspartic acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Illustrative)
L-methionyl-L-aspartic acid 265.1132.1 (b₁)15
L-methionyl-L-aspartic acid 265.1134.0 (y₁)15
Internal Standard Dependent on ISDependent on ISOptimized for IS

Note: Collision energies need to be optimized for the specific instrument and compound.

Data Presentation

The quantitative data should be summarized in a clear, tabular format to facilitate comparison between different samples or conditions.

Table 4: Example of a Quantitative Data Summary

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (IS)Concentration (µg/mL)
Blank---Not Detected
Standard 14.5215,23450,1230.1
Standard 24.51149,87651,0341.0
Sample 14.5387,54349,8760.58
Sample 24.5212,34550,5430.08

Conclusion

This document outlines a comprehensive approach for the characterization and quantification of L-methionyl-L-aspartic acid using LC-MS/MS. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for developing and validating a method tailored to specific research or drug development needs. The use of targeted methods like MRM will ensure high sensitivity and accuracy in quantitative analyses.

References

Application Note and Protocols for 1H NMR Analysis of H-Met-Asp-OH in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules in solution.[1][2] For peptides and proteins, 1H NMR provides valuable information on amino acid composition, sequence, and conformation. This application note provides a detailed protocol for the 1H NMR analysis of the dipeptide H-Met-Asp-OH (Methionyl-Aspartic acid) in solution. The provided methodologies cover sample preparation, data acquisition, and spectral analysis, including the use of two-dimensional correlation spectroscopy (COSY) for unambiguous signal assignment.[3]

Data Presentation

The expected 1H NMR data for this compound in D2O is summarized in the tables below. These values are predictive and based on the known chemical shifts of the individual amino acids, L-Methionine and L-Aspartic acid, and typical values observed for dipeptides. Actual chemical shifts may vary depending on experimental conditions such as pH, temperature, and concentration.[4][5]

Table 1: Predicted 1H NMR Chemical Shifts for this compound in D2O

Proton AssignmentResiduePredicted Chemical Shift (δ, ppm)Multiplicity
α-HMet~4.0 - 4.2Doublet of Doublets (dd)
β-HMet~2.1 - 2.3Multiplet (m)
γ-HMet~2.6 - 2.8Triplet (t)
ε-CH3Met~2.1Singlet (s)
α-HAsp~4.5 - 4.7Doublet of Doublets (dd)
β-HAsp~2.8 - 3.0Multiplet (m)

Note: The α-protons of both residues are expected to be shifted downfield compared to the free amino acids due to the formation of the peptide bond.

Table 2: Predicted 1H-1H Coupling Constants (J) for this compound

CouplingPredicted J-value (Hz)
J(Hα, Hβ) Met~5 - 8
J(Hβ, Hγ) Met~7
J(Hα, Hβ) Asp~4 - 7

Note: The coupling constants provide information about the dihedral angles between adjacent protons and can be used to infer conformational preferences.

Experimental Protocols

A detailed methodology for the 1H NMR analysis of this compound is provided below.

I. Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D2O). D2O is used to minimize the signal from the solvent's protons.

  • pH Adjustment: If necessary, adjust the pH of the solution by adding small amounts of DCl or NaOD to ensure complete dissolution and to study pH-dependent chemical shift changes. For a zwitterionic state, a pH around 7 is typically aimed for.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0 ppm.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

II. NMR Data Acquisition

The following experiments are recommended for a comprehensive analysis. All spectra should be acquired at a constant temperature, typically 298 K (25 °C).

  • 1D 1H NMR Spectrum:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a water suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

  • 2D 1H-1H COSY (Correlation Spectroscopy):

    • Acquire a 2D COSY spectrum to identify scalar-coupled protons.

    • Cross-peaks in the COSY spectrum will connect protons that are coupled to each other (typically through 2-3 bonds), which is essential for assigning the protons within each amino acid residue.

III. Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the chemical shifts to the internal standard at 0 ppm.

  • Signal Assignment:

    • Identify the singlet from the ε-CH3 group of the Methionine residue.

    • Use the COSY spectrum to trace the connectivity between the α-H, β-H, and γ-H protons of the Methionine residue, starting from an unambiguously identified proton.

    • Similarly, use the COSY spectrum to identify the coupled α-H and β-H protons of the Aspartic acid residue.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) from the splitting patterns in the high-resolution 1D 1H NMR spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the 1H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in D2O ph_adjust Adjust pH dissolve->ph_adjust standard Add Internal Standard ph_adjust->standard transfer Transfer to NMR Tube standard->transfer nmr_acq Acquire 1D 1H and 2D COSY Spectra transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase and Baseline Correction ft->phase reference Reference Chemical Shifts phase->reference assign Signal Assignment (using COSY) reference->assign j_couple Measure Coupling Constants assign->j_couple

Caption: Experimental workflow for 1H NMR analysis.

Logical Relationships for Signal Assignment

The diagram below illustrates the expected scalar coupling network for this compound, which is used for signal assignment in the COSY spectrum.

Caption: this compound proton coupling network.

References

Developing an in vitro assay for H-Met-Asp-OH activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for a Novel Dipeptide

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Met-Asp-OH, a dipeptide composed of L-methionine and L-aspartic acid, is a molecule of interest in various fields of biochemical and pharmaceutical research.[1][2][3] Its potential biological activities could range from serving as a substrate for specific peptidases to acting as a modulator of enzymatic functions or cellular signaling pathways. This document provides detailed protocols for establishing in vitro assays to characterize the enzymatic activity related to this compound. The described methods focus on two primary aspects: determining if this compound is a substrate for peptidases and assessing its potential as a peptidase inhibitor. Additionally, a protocol to evaluate its antioxidant properties is included, given the known radical-scavenging potential of methionine-containing peptides.[4]

Materials and Reagents

  • This compound (purity >95%)

  • Recombinant human dipeptidyl peptidase IV (DPP-IV)

  • Gly-Pro-p-nitroanilide (GPP-pNA), substrate for DPP-IV

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Ninhydrin (B49086) reagent

  • L-Methionine

  • L-Aspartic acid

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader

  • Incubator

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Protocol 1: this compound as a Peptidase Substrate

This assay aims to determine if this compound can be cleaved by a peptidase, using a generic peptidase source or a specific enzyme. The release of free amino acids (methionine and aspartic acid) is quantified using a ninhydrin-based colorimetric method.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.

  • Enzyme Solution: Prepare a solution of the chosen peptidase (e.g., cell lysate or a purified peptidase like renal aminopeptidase) at a suitable concentration in the assay buffer.

  • Ninhydrin Reagent: Prepare according to the manufacturer's instructions.

  • Standard Solutions: Prepare a series of standard solutions of L-methionine and L-aspartic acid (in a 1:1 molar ratio) in the assay buffer, ranging from 0 to 1 mM.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of the assay buffer.

  • Add 10 µL of the this compound stock solution to each well (final concentration 1 mM).

  • To initiate the reaction, add 40 µL of the enzyme solution to the sample wells. For the negative control, add 40 µL of assay buffer instead of the enzyme.

  • Incubate the plate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Stop the reaction by adding 20 µL of 10% (w/v) TCA to each well.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of the ninhydrin reagent to each well.

  • Heat the plate at 95°C for 15 minutes.

  • Cool the plate to room temperature and measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Create a standard curve using the absorbance values of the methionine and aspartic acid standards.

  • Calculate the concentration of the released amino acids in the sample wells based on the standard curve.

  • Plot the concentration of the product (released amino acids) against time to determine the reaction rate.

Protocol 2: this compound as a Peptidase Inhibitor

This assay evaluates the potential of this compound to inhibit the activity of a known peptidase, such as DPP-IV.[5]

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1% BSA.

  • DPP-IV Enzyme Solution: Prepare a working solution of DPP-IV in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • GPP-pNA Substrate Solution: Prepare a 2 mM stock solution of GPP-pNA in the assay buffer.

  • This compound Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer (e.g., from 10 mM to 1 µM).

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of the assay buffer.

  • Add 10 µL of the this compound inhibitor solutions to the respective wells. For the positive control (no inhibition), add 10 µL of assay buffer.

  • Add 20 µL of the DPP-IV enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the GPP-pNA substrate solution to all wells.

  • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader in kinetic mode.

3. Data Analysis:

  • Calculate the reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Antioxidant Activity Assay (ABTS Radical Scavenging)

This protocol assesses the capacity of this compound to scavenge the ABTS radical cation, a common method for evaluating antioxidant activity.

1. Preparation of Reagents:

  • ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.

  • Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • This compound Solutions: Prepare serial dilutions of this compound in ethanol.

  • Trolox Standard Solutions: Prepare serial dilutions of Trolox in ethanol to be used as a positive control and for creating a standard curve.

2. Assay Procedure:

  • In a 96-well plate, add 20 µL of the this compound solutions or Trolox standards to the respective wells.

  • Add 180 µL of the ABTS•+ working solution to all wells.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of scavenging activity for each concentration of this compound and Trolox using the following formula: % Scavenging = [1 - (A_sample / A_control)] * 100

  • Plot the percentage of scavenging activity against the concentration to determine the EC50 value.

  • The antioxidant capacity can also be expressed as Trolox equivalents (TEAC).

Data Presentation

Table 1: Peptidase Substrate Activity of this compound

Time (min)Absorbance at 570 nm (Sample)Absorbance at 570 nm (Control)Product Concentration (µM)
0
15
30
60
120

Table 2: Peptidase Inhibition by this compound

[this compound] (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)0
1
10
100
1000

Table 3: Antioxidant Activity of this compound

[this compound] (µM)Absorbance at 734 nm% Scavenging Activity
0 (Control)0
10
50
100
500

Visualizations

Peptidase_Substrate_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound, Enzyme, Buffer) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Buffer + this compound) prepare_reagents->assay_setup add_enzyme Add Enzyme (Start Reaction) assay_setup->add_enzyme incubate Incubate at 37°C (Time Course) add_enzyme->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge ninhydrin_reaction Ninhydrin Reaction (Supernatant + Ninhydrin) centrifuge->ninhydrin_reaction measure_absorbance Measure Absorbance (570 nm) ninhydrin_reaction->measure_absorbance analyze_data Data Analysis (Calculate Product Concentration) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining if this compound is a peptidase substrate.

Peptidase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Buffer + Inhibitor) prepare_reagents->assay_setup add_enzyme Add Enzyme assay_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate (Start Reaction) pre_incubate->add_substrate kinetic_read Kinetic Read (Absorbance at 405 nm) add_substrate->kinetic_read analyze_data Data Analysis (Calculate % Inhibition and IC50) kinetic_read->analyze_data end End analyze_data->end

Caption: Workflow for assessing the peptidase inhibitory activity of this compound.

Hypothetical_Signaling_Pathway h_met_asp_oh This compound peptidase Peptidase h_met_asp_oh->peptidase Cleavage met_asp Methionine + Aspartic Acid peptidase->met_asp antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, GPx) met_asp->antioxidant_enzymes Methionine as precursor for antioxidants energy_metabolism Enters Energy Metabolism (TCA Cycle) met_asp->energy_metabolism Aspartic acid as TCA cycle intermediate ros_scavenging ROS Scavenging antioxidant_enzymes->ros_scavenging cellular_protection Cellular Protection ros_scavenging->cellular_protection atp_production Increased ATP Production energy_metabolism->atp_production

Caption: Hypothetical signaling pathway for the biological activity of this compound.

References

Application Notes: Investigating the Neurotoxic Potential of H-Met-Asp-OH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Asp-OH, the dipeptide formed from L-methionine and L-aspartic acid, is a molecule of interest in neuroscience research due to the significant biological roles of its constituent amino acids. L-aspartate is a well-established excitatory neurotransmitter that can induce neurotoxicity at high concentrations through the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Excessive methionine intake has also been linked to neurotoxic effects, potentially through the induction of hyperhomocysteinemia, oxidative stress, and alterations in brain amino acid balance.[4][5]

These application notes provide a comprehensive guide for investigating the neurotoxic potential of this compound in in vitro neuronal cell culture models. The protocols and methodologies outlined below are designed to assess various aspects of neurotoxicity, including cytotoxicity, apoptosis, oxidative stress, and alterations in neuronal function.

Data Presentation: Hypothetical Neurotoxicity of this compound

The following tables present hypothetical quantitative data to illustrate the potential neurotoxic effects of this compound on primary cortical neurons. These tables are intended to serve as a template for data presentation in your own studies.

Table 1: Dose-Dependent Cytotoxicity of this compound on Primary Cortical Neurons

This compound (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
0 (Control)100 ± 4.50 ± 2.1
1098 ± 5.12.5 ± 1.8
5092 ± 6.28.1 ± 3.3
10075 ± 7.824.5 ± 5.6
25052 ± 8.548.2 ± 7.1
50031 ± 6.970.3 ± 8.9

Table 2: Apoptosis Induction by this compound in Primary Cortical Neurons

This compound (µM)Caspase-3 Activity (Fold Change)Annexin V Positive Cells (%)
0 (Control)1.0 ± 0.13.2 ± 1.1
1002.5 ± 0.415.8 ± 3.5
2504.8 ± 0.735.1 ± 5.2
5007.2 ± 1.158.9 ± 6.8

Table 3: Oxidative Stress Markers in Primary Cortical Neurons Treated with this compound

This compound (µM)Intracellular ROS Levels (Fold Change)Glutathione (GSH) Levels (% of Control)
0 (Control)1.0 ± 0.2100 ± 5.8
1001.8 ± 0.382 ± 7.2
2503.2 ± 0.661 ± 8.1
5005.1 ± 0.945 ± 6.5

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a widely used model for neurotoxicity studies.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) at embryonic day 18 (E18)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant dam according to approved animal welfare protocols.

  • Aseptically remove the uterine horns and place them in ice-cold HBSS.

  • Dissect the embryos and isolate the cerebral cortices.

  • Mince the cortical tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.

  • Add DNase I and gently triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto poly-D-lysine coated culture vessels at a desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh complete Neurobasal medium. Continue with half-medium changes every 3-4 days.

Protocol 2: Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Primary cortical neuron cultures in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the desired period of neuronal culture (e.g., 7-10 days in vitro), treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48 hours).

  • Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Primary cortical neuron cultures in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Treat the primary cortical neurons with a range of this compound concentrations for the specified duration.

  • Collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFH-DA, to measure the levels of intracellular ROS.

Materials:

  • Primary cortical neuron cultures

  • This compound stock solution

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat the neurons with this compound for the desired time.

  • Load the cells with DCFH-DA (typically 10 µM) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Express the results as a fold change relative to the untreated control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

The following diagram illustrates a hypothetical signaling pathway for neurotoxicity induced by this compound, integrating the known effects of its constituent amino acids.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Aspartate moiety ROS_Production ROS Production This compound->ROS_Production Methionine moiety (Oxidative Stress) Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx nNOS_activation nNOS Activation Ca_influx->nNOS_activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->ROS_Production Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G start Start: Prepare Primary Neuronal Cultures treatment Treat with this compound (Dose-Response and Time-Course) start->treatment cytotoxicity Assess Cytotoxicity (MTT, LDH assays) treatment->cytotoxicity apoptosis Evaluate Apoptosis (Caspase activity, Annexin V) treatment->apoptosis oxidative_stress Measure Oxidative Stress (ROS, GSH levels) treatment->oxidative_stress data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for Lyophilization and Storage of Met-Asp Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Met-Asp (Methionine-Aspartic Acid) dipeptide is a subject of interest in various research and pharmaceutical development contexts. As with many peptides, its stability in aqueous solutions is limited, making lyophilization, or freeze-drying, the preferred method for preparing stable, long-term storage formulations. This document provides a detailed protocol for the lyophilization of Met-Asp dipeptide and recommendations for its subsequent storage to ensure its integrity and biological activity.

The protocol addresses the inherent instability of the Met-Asp dipeptide, which contains two reactive amino acid residues. Methionine is susceptible to oxidation, while aspartic acid can undergo hydrolysis and the formation of a cyclic imide intermediate.[1] Therefore, careful control of the lyophilization process and storage conditions is critical to minimize degradation.

Pre-Lyophilization Protocol

Materials and Equipment
  • Met-Asp dipeptide

  • Sterile, ultrapure water (WFI or equivalent)

  • 0.1 N Acetic Acid or 0.1 N Ammonium Bicarbonate (if pH adjustment is needed)

  • Sterile filters (0.22 µm)

  • Lyophilization vials and stoppers

  • Freeze-dryer (lyophilizer)

  • pH meter

  • Sonicator

Preparation of the Met-Asp Dipeptide Solution
  • Dissolution:

    • Accurately weigh the desired amount of Met-Asp dipeptide powder.

    • Dissolve the dipeptide in a minimal amount of sterile, ultrapure water.[2]

    • If solubility is an issue, sonication may be applied to facilitate dissolution.

  • pH Adjustment (if necessary):

    • The optimal pH for lyophilizing peptides containing aspartic acid is typically in the range of 6.5 to 7.2 to minimize degradation.[3]

    • Check the pH of the dipeptide solution.

    • If the pH is outside the optimal range, adjust it dropwise using 0.1 N Acetic Acid (for lowering pH) or 0.1 N Ammonium Bicarbonate (for raising pH). Ammonium bicarbonate is volatile and will be removed during lyophilization.[2]

  • Concentration:

    • The concentration of the dipeptide solution should generally be between 3.5 to 100 g/liter .[4]

  • Sterile Filtration:

    • Sterilize the dipeptide solution by passing it through a 0.22 µm sterile filter into the lyophilization vials.

  • Filling Vials:

    • Fill the sterile lyophilization vials with the dipeptide solution, ensuring a uniform fill volume across all vials. Do not exceed half the vial's volume to prevent the product from boiling over during drying.

Lyophilization Protocol

This protocol is a general guideline and may require optimization based on the specific freeze-dryer and batch size.

Freezing Stage
  • Loading: Place the filled vials onto the pre-cooled shelves of the lyophilizer.

  • Freezing: Cool the shelves to -40°C and hold for 3 hours to ensure complete freezing of the product. For small peptides, a freezing temperature as low as -60°C can be used to avoid the formation of large ice crystals that could disrupt peptide bonds.

Primary Drying (Sublimation)
  • Vacuum: Reduce the chamber pressure to 0.22 mbar.

  • Heating: Increase the shelf temperature to 20°C over a period of 17 hours. During this phase, the frozen water will sublime directly into vapor.

Secondary Drying (Desorption)
  • Vacuum Adjustment: Further, reduce the chamber pressure to 0.02 mbar.

  • Holding: Maintain the shelf temperature at 20°C for an additional 4 hours to remove any residual unfrozen water molecules.

Stoppering and Sealing
  • Backfilling: Backfill the chamber with an inert gas like nitrogen or argon to break the vacuum. This helps to prevent oxidation of the methionine residue.

  • Stoppering: Under the inert atmosphere, fully insert the stoppers into the vials.

  • Sealing: Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

Data Presentation

The following table summarizes the key parameters of the lyophilization cycle for Met-Asp dipeptide.

StageParameterValueDuration
Freezing Shelf Temperature-40°C3 hours
Primary Drying Shelf Temperature20°C17 hours
Chamber Pressure0.22 mbar
Secondary Drying Shelf Temperature20°C4 hours
Chamber Pressure0.02 mbar

Storage and Handling of Lyophilized Met-Asp Dipeptide

Proper storage and handling are crucial to maintain the stability of the lyophilized Met-Asp dipeptide.

Storage Conditions
  • Short-term storage: Lyophilized peptides are stable at room temperature for weeks to months when protected from heat, light, and moisture.

  • Long-term storage: For extended periods, store the lyophilized dipeptide at -20°C or lower in a desiccated environment.

  • Protection from Light and Moisture: Store vials in the dark and in a container with a desiccant to minimize degradation. Moisture can significantly reduce the long-term stability of peptides.

Handling Precautions
  • Before opening a vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold peptide powder.

  • Once opened, it is recommended to purge the vial with an inert gas (nitrogen or argon) before re-sealing to minimize exposure to oxygen.

Reconstitution
  • Use sterile, ultrapure water or a buffer of choice to reconstitute the lyophilized dipeptide.

  • Gently swirl or vortex the vial to ensure complete dissolution.

  • For peptides in solution, storage should be for no more than a few days. For maximum stability, peptide solutions should be frozen and stored frozen. Freeze-thaw cycles should be avoided as they can accelerate degradation.

Visualizations

Experimental Workflow for Lyophilization of Met-Asp Dipeptide

Lyophilization_Workflow cluster_prep Pre-Lyophilization cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization Dissolution Dissolve Met-Asp in Sterile Water pH_Adjust Adjust pH to 6.5-7.2 Dissolution->pH_Adjust Filtration Sterile Filter (0.22 µm) pH_Adjust->Filtration Filling Fill Vials Filtration->Filling Freezing Freezing (-40°C, 3h) Filling->Freezing Primary_Drying Primary Drying (20°C, 0.22 mbar, 17h) Freezing->Primary_Drying Secondary_Drying Secondary Drying (20°C, 0.02 mbar, 4h) Primary_Drying->Secondary_Drying Backfilling Backfill with N2/Ar Secondary_Drying->Backfilling Stoppering Stopper Vials Backfilling->Stoppering Sealing Crimp Seal Stoppering->Sealing Storage Store at -20°C or below Sealing->Storage Degradation_Pathways cluster_met Methionine Degradation cluster_asp Aspartic Acid Degradation Met_Asp Met-Asp Dipeptide Oxidation Oxidation Met_Asp->Oxidation Hydrolysis Hydrolysis Met_Asp->Hydrolysis Met_Sulfoxide Met-Asp (Sulfoxide) Oxidation->Met_Sulfoxide Cyclic_Imide Cyclic Imide Intermediate Hydrolysis->Cyclic_Imide Isoaspartyl Isoaspartyl-Met Cyclic_Imide->Isoaspartyl

References

Troubleshooting & Optimization

Preventing methionine oxidation during H-Met-Asp-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent methionine oxidation during the synthesis of the dipeptide H-Met-Asp-OH.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern during this compound synthesis?

Methionine possesses a thioether side chain that is highly susceptible to oxidation, converting methionine (Met) to methionine sulfoxide (B87167) (Met(O)).[1] This results in a mass increase of 16 Da in the final peptide product.[1] This modification can alter the peptide's biological activity and introduce impurities that are difficult to remove, compromising the final yield and purity of this compound.

Q2: At which stage of the synthesis is methionine oxidation most likely to occur?

While some oxidation can occur during the synthesis cycles, the most critical stage for methionine oxidation is during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[2][3]

Q3: How can I detect if methionine oxidation has occurred in my this compound sample?

The most common method for detecting methionine oxidation is through mass spectrometry (LC-MS). The oxidized peptide will exhibit a characteristic mass increase of 16 Da compared to the expected mass of the desired this compound dipeptide.[1] The oxidized peptide, being more polar, will also typically have a shorter retention time in reversed-phase chromatography.

Q4: Can the presence of aspartic acid influence methionine oxidation?

The presence of aspartic acid in the this compound sequence is primarily associated with a different side reaction known as aspartimide formation, especially during Fmoc deprotection under basic conditions. While there is no direct evidence to suggest that aspartic acid accelerates methionine oxidation, the acidic conditions of the final cleavage step where methionine oxidation is prominent can also influence aspartimide-related side products. It is crucial to optimize the cleavage cocktail to mitigate both methionine oxidation and any potential acid-catalyzed side reactions involving aspartic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My LC-MS analysis shows a significant peak with a +16 Da mass shift, indicating methionine oxidation.

  • Likely Cause: Inadequate protection of the methionine residue during the acidic cleavage step. Exposure to atmospheric oxygen and reactive carbocations generated during the removal of protecting groups can lead to the oxidation of the thioether side chain.

  • Solutions:

    • Optimize the Cleavage Cocktail: The most effective way to prevent methionine oxidation is to use a cleavage cocktail containing "scavengers." These are reagents that quench reactive species and can also act as reducing agents.

    • Perform Cleavage Under an Inert Atmosphere: To minimize contact with atmospheric oxygen, carry out the cleavage reaction under an inert atmosphere, such as nitrogen or argon.

    • Post-Synthesis Reduction: If oxidation has already occurred, it is possible to reduce the methionine sulfoxide back to methionine.

Problem 2: I used a standard cleavage cocktail but still observe some level of methionine oxidation.

  • Likely Cause: The choice and concentration of scavengers were not optimal for your specific synthesis conditions. The effectiveness of a scavenger cocktail can depend on the other amino acids present in the sequence and the specific protecting groups used.

  • Solutions:

    • Adjust Scavenger Composition: Different scavenger cocktails offer varying degrees of protection. For peptides containing methionine, a combination of scavengers is often more effective.

    • Use Fresh Reagents: Ensure that the TFA and all scavengers are fresh, as their efficacy can diminish over time.

Quantitative Data Summary

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation. The data is compiled from various studies and represents typical outcomes.

Cleavage Cocktail Composition (TFA/Scavengers)Observed Methionine Oxidation (%)Reference
95% TFA / 5% H₂OHigh (can be ~50%)
95% TFA / 2.5% H₂O / 2.5% TISSignificantly Reduced
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISLow to Undetectable
TFA / Anisole (B1667542) / TMSCl / Me₂S / PPh₃Eradicated Oxidation

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of H-Met-Asp(tBu)-OH on 2-CTC Resin

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM). Add Fmoc-Asp(tBu)-OH (3 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DCM. React for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 7 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve Fmoc-Met-OH (3 equivalents), a coupling agent like HBTU (3 equivalents), and DIEA (6 equivalents) in DMF. Add the solution to the resin and react for 2 hours.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection with an Optimized Scavenger Cocktail

  • Prepare the Cleavage Cocktail: Freshly prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5. For enhanced protection, a cocktail containing TFA, thioanisole, 1,2-ethanedithiol (B43112) (EDT), and anisole (90:5:3:2) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl resin (10 mL per gram of resin).

  • Incubation: Gently swirl the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Post-Synthesis Reduction of Methionine Sulfoxide

  • Peptide Dissolution: Dissolve the crude or purified peptide containing methionine sulfoxide in a mixture of acetonitrile (B52724) and water.

  • Reagent Preparation: Prepare a solution of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) in water. Use a 10-fold molar excess of each reagent relative to the peptide.

  • Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide and stir at room temperature. Monitor the reaction by LC-MS until the reduction is complete.

  • Purification: Purify the reduced peptide using standard reversed-phase HPLC methods.

Visualizations

Met_Oxidation_Pathway Met Methionine (Met) -S-CH₃ MetO Methionine Sulfoxide (Met(O)) -S(O)-CH₃ Met->MetO + O ROS Reactive Oxygen Species (during TFA cleavage) ROS->MetO Oxidation Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin_Loading 1. Resin Loading (Fmoc-Asp(tBu)-OH) Fmoc_Deprotection1 2. Fmoc Deprotection Resin_Loading->Fmoc_Deprotection1 Coupling 3. Coupling (Fmoc-Met-OH) Fmoc_Deprotection1->Coupling Fmoc_Deprotection2 4. Final Fmoc Deprotection Coupling->Fmoc_Deprotection2 Cleavage 5. Cleavage with TFA & Scavengers Fmoc_Deprotection2->Cleavage Precipitation 6. Precipitation in cold ether Cleavage->Precipitation Isolation 7. Isolation & Drying Precipitation->Isolation LCMS 8. LC-MS Analysis Isolation->LCMS Purification 9. HPLC Purification LCMS->Purification Troubleshooting_Logic Start Start Synthesis LCMS_Check LC-MS shows +16 Da peak? Start->LCMS_Check Success Synthesis Successful LCMS_Check->Success No Troubleshoot Troubleshooting Required LCMS_Check->Troubleshoot Yes Optimize_Cleavage Optimize Cleavage Cocktail (add scavengers) Troubleshoot->Optimize_Cleavage Inert_Atmosphere Use Inert Atmosphere Troubleshoot->Inert_Atmosphere Post_Reduction Post-Synthesis Reduction Troubleshoot->Post_Reduction Optimize_Cleavage->Start Retry Synthesis Inert_Atmosphere->Start Retry Synthesis Post_Reduction->Success After Purification

References

Technical Support Center: Mitigating Aspartimide Formation in Met-Asp Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice to mitigate aspartimide formation during the synthesis of peptides containing the Methionine-Aspartic Acid (Met-Asp) sequence.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in peptide synthesis?

Aspartimide formation is a common and problematic side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS). It involves the intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain carboxyl group of Asp. This reaction is typically initiated by the basic conditions used for Fmoc-group removal, such as treatment with piperidine (B6355638). The resulting five-membered succinimide (B58015) ring is known as an aspartimide.

This intermediate is highly unstable and can undergo further reactions:

  • Ring-opening: Nucleophiles like piperidine or water can open the aspartimide ring, forming a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.

  • Racemization: The α-carbon of the aspartic acid can epimerize during this process, leading to the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl product.

These side products reduce the overall yield and complicate the purification process due to their similar masses and chromatographic properties to the target peptide.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The tendency for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp-Xxx motif). Sequences where Xxx is a small, sterically unhindered amino acid are the most susceptible. The propensity for this side reaction generally follows this trend:

  • Most problematic: Asp-Gly

  • Highly susceptible: Asp-Asn, Asp-Ser, Asp-Ala

  • Also prone: Asp-Thr, Asp-Arg, Asp-Asp

While the Met-Asp sequence is not listed among the most susceptible, the principles of aspartimide formation still apply, and mitigation strategies should be considered, especially in long or complex peptide syntheses.

Q3: How do reaction conditions influence aspartimide formation?

Several factors during SPPS can significantly influence the rate of aspartimide formation:

  • Base: Strong bases and prolonged exposure times for Fmoc deprotection increase the rate of the side reaction.

  • Temperature: Higher temperatures accelerate aspartimide formation.

  • Solvent: Polar solvents tend to increase the formation of aspartimide.

  • Coupling Reagents: While primarily a deprotection issue, certain coupling conditions can also promote the side reaction.

Q4: Are there special considerations for peptides containing methionine (Met)?

Yes. The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, and S-alkylation during the final acid-catalyzed cleavage from the resin. Therefore, any strategy chosen to mitigate aspartimide formation must be compatible with methionine. For instance, some advanced protecting groups require oxidative cleavage conditions that are incompatible with Met. Additionally, the final cleavage cocktail must contain scavengers to protect the methionine residue.

Troubleshooting Guide

Issue: I see unexpected peaks in my HPLC analysis after synthesizing a Met-Asp containing peptide. How can I identify if they are aspartimide-related?

  • Check the Mass: Aspartimide formation itself results in the loss of water (-18 Da) from the parent peptide. However, this intermediate is rarely observed as it quickly reacts. The common byproducts, α- and β-aspartyl peptides (including D-isomers), have the same mass as your target peptide, making them difficult to identify by mass spectrometry alone. Piperidide adducts will show an increase in mass (+84 Da).

  • Chromatographic Pattern: Aspartimide-related impurities often co-elute or appear as shoulders on the main product peak in reverse-phase HPLC, making purification challenging.

  • Confirmation: A good method to confirm aspartimide formation is to intentionally expose a small sample of the purified peptide to basic conditions (e.g., dilute piperidine or a high pH buffer) and monitor the appearance of new peaks by HPLC over time. An increase in the suspected impurity peaks confirms their identity as rearrangement products.

Issue: My yield is very low, and the crude product is a complex mixture.

This is a classic symptom of significant aspartimide formation.

  • Review Your Sequence: Identify the Asp-Xxx motifs in your peptide. If you have a highly susceptible sequence like Asp-Gly, standard synthesis protocols are likely insufficient.

  • Implement Mitigation Strategies: You must modify your synthesis protocol. The most effective approaches are to use a sterically hindered Asp protecting group (e.g., Asp(OMpe)) or to use backbone protection (e.g., an Asp-Gly(Dmb) dipeptide). See the Experimental Protocols section below for details.

  • Optimize Deprotection: As a simpler first step, you can modify your Fmoc deprotection conditions by lowering the temperature or adding an acid additive like 0.1 M HOBt to the piperidine solution.

Issue: I've mitigated aspartimide formation, but now I'm seeing methionine oxidation in my final product.

This indicates a problem with your final cleavage and deprotection step.

  • Use a Methionine-Specific Cleavage Cocktail: Standard TFA cocktails are insufficient for protecting methionine. You must include scavengers that protect the thioether side chain. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). For particularly stubborn cases, Reagent H, which contains additional scavengers, can be used.

  • Minimize Cleavage Time: While some protecting groups require longer cleavage times, extended exposure to strong acid can increase side reactions. Perform a time-course study on a small scale to find the minimum time required for complete deprotection.

  • Work under Inert Gas: Perform the cleavage reaction under an inert atmosphere (nitrogen or argon) to minimize air oxidation.

Data on Mitigation Strategies

The effectiveness of various strategies to suppress aspartimide formation has been quantitatively evaluated. The tables below summarize key findings.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting Group Peptide Sequence Conditions % Aspartimide Formation Reference(s)
Fmoc-Asp(OtBu)-OH VKDGYI 20% Piperidine/DMF, 200 min 30-50%
Fmoc-Asp(OMpe)-OH VKDGYI 20% Piperidine/DMF, 200 min ~5%
Fmoc-Asp(OBno)-OH VKDGYI 20% Piperidine/DMF, 200 min <0.5%
Fmoc-Asp(OAll)-OH Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂ 20% Piperidine/DMF Higher than OtBu
Fmoc-Asp(CSY)-OH Model Peptide 20% Piperidine/DMF, 12h None Detected

*Note: OMpe = 3-methylpent-3-yl ester; OBno = 2-phenyl-2-propyl ester; O

Technical Support Center: Troubleshooting Low Yield in H-Met-Asp-OH Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of H-Met-Asp-OH. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields during the synthesis of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the solid-phase synthesis of this compound?

Low yields in the synthesis of this compound are typically attributed to a few key issues, primarily related to the specific amino acid residues, Methionine (Met) and Aspartic Acid (Asp). The primary culprits include:

  • Aspartimide Formation: This is a significant side reaction involving the Asp residue. The side-chain carboxyl group can react with the backbone amide nitrogen, forming a five-membered ring (aspartimide). This can lead to the formation of difficult-to-separate byproducts, including α- and β-peptides, and racemization, all of which reduce the yield of the desired product.[1][2][3]

  • Oxidation of Methionine: The thioether side chain of Methionine is susceptible to oxidation, forming methionine sulfoxide (B87167).[4][5] This can occur during the synthesis, but is most common during the final cleavage from the resin.

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from coupling, leading to truncated sequences.

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide on the resin results in deletion sequences.

Q2: How can I detect and troubleshoot aspartimide formation?

Aspartimide formation is a common issue when synthesizing peptides containing Aspartic Acid.

Detection:

  • HPLC Analysis: The crude peptide can be analyzed by reverse-phase HPLC. The presence of multiple, closely eluting peaks with the same mass as the target peptide can indicate the presence of aspartimide-related byproducts like α- and β-peptides.

  • Mass Spectrometry (MS): While the main byproducts have the same mass as the desired peptide, MS can help identify other adducts, such as piperidide adducts, if piperidine (B6355638) is used for deprotection.

Troubleshooting Strategies:

  • Choice of Protecting Group: Using a different side-chain protecting group for Aspartic Acid that is more sterically hindering can reduce the likelihood of aspartimide formation. For example, Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can be used instead of the standard Fmoc-Asp(OtBu)-OH.

  • Modified Deprotection Conditions:

    • Use a lower concentration of piperidine (e.g., 10% instead of 20%).

    • Reduce the deprotection time.

    • Perform the deprotection at a lower temperature.

    • Add a weak acid, such as 0.1 M formic acid, to the piperidine deprotection solution to lower the basicity.

  • Use of Additives: Adding N-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress aspartimide formation.

Q3: My mass spectrometry results show a peak with +16 Da. What does this indicate and how can I fix it?

A mass increase of +16 Da is a strong indicator of methionine oxidation, where the sulfur atom in the methionine side chain has been oxidized to a sulfoxide.

Troubleshooting and Prevention:

  • Use of Fmoc-Met(O)-OH: If oxidation is a persistent problem during synthesis, you can intentionally use Fmoc-Met(O)-OH. The resulting peptide with methionine sulfoxide can be purified and then the sulfoxide can be reduced back to methionine in a separate step.

  • Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen.

  • Modified Cleavage Cocktail: During the final cleavage step, reactive cations are generated that can oxidize methionine. Using a cleavage cocktail with scavengers specifically designed to prevent this is crucial.

Q4: What are the signs of incomplete deprotection and how can I address it?

Incomplete deprotection of the Fmoc group is a common cause of low yield.

Symptoms:

  • Low final yield: A significant portion of the peptide chains are terminated prematurely.

  • MS analysis: The mass spectrum of the crude product will show significant peaks corresponding to truncated sequences (sequences missing one or more amino acids from the N-terminus).

  • Qualitative Tests: A positive Kaiser test (yellow beads) after the deprotection step indicates the presence of protected amines.

Solutions:

  • Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step.

  • Use Fresh Reagents: Ensure the piperidine solution is freshly prepared, as it can degrade over time.

  • Stronger Base: For difficult sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the deprotection solution (e.g., 2% DBU in 20% piperidine/DMF). However, be cautious as DBU can promote aspartimide formation.

Q5: How can I improve poor coupling efficiency?

Poor coupling efficiency leads to deletion sequences, where an amino acid is missing from the final peptide.

Symptoms:

  • MS analysis: The mass spectrum of the crude product will show peaks corresponding to the mass of the desired peptide minus the mass of one or more amino acids.

  • Qualitative Tests: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines.

Solutions:

  • Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.

  • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.

  • Change Coupling Reagents: For difficult couplings, use a more potent activating agent such as HATU or HCTU.

  • Increase Reaction Time: Extend the coupling reaction time.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Suppressing Aspartimide Formation

Protecting GroupStructureRelative Rate of Aspartimide FormationKey Advantages
OtBu (tert-Butyl)-C(CH₃)₃StandardWidely used, cost-effective.
OMpe (3-Methylpent-3-yl)-C(CH₃)(C₂H₅)₂LowerIncreased steric hindrance reduces side reaction.
OBno (2-phenyl-2-propyl)-C(CH₃)₂PhSignificantly LowerOffers excellent suppression of aspartimide formation.

Table 2: Recommended Cleavage Cocktails for Peptides Containing Methionine

Reagent CocktailCompositionApplication Notes
Reagent K TFA / Water / Phenol (B47542) / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, but can still lead to some methionine oxidation.
Reagent H TFA / Phenol / Thioanisole / 1,2-ethanedithiol (B43112) / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.
TFA/TIS/Water/DODT TFA / Triisopropylsilane / Water / 3,6-Dioxa-1,8-octanedithiol (90:5:2.5:2.5)Effective for preventing oxidation of sensitive residues like Met and Trp.

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

This test is used to qualitatively assess the completeness of coupling or deprotection steps.

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Wash the resin beads with DMF and then with ethanol.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue beads: Indicates the presence of free primary amines (incomplete coupling).

  • Yellow/Orange beads: Indicates the absence of free primary amines (complete coupling or incomplete deprotection).

Protocol 2: Cleavage of this compound from the Resin

This protocol uses a cleavage cocktail designed to minimize methionine oxidation.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent H): TFA / Phenol / Thioanisole / 1,2-ethanedithiol / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas

Procedure:

  • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate in a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Mandatory Visualization

Troubleshooting_Workflow start_node Low Yield of this compound decision_node decision_node start_node->decision_node Analyze Crude Product (HPLC/MS) process_node_asp Suspect Aspartimide Formation decision_node->process_node_asp Multiple peaks with same mass? process_node_met Suspect Methionine Oxidation decision_node->process_node_met Peak at +16 Da? process_node_trunc Suspect Incomplete Deprotection decision_node->process_node_trunc Truncated sequences? process_node_del Suspect Poor Coupling decision_node->process_node_del Deletion sequences? process_node process_node solution_node solution_node solution_node_asp Use Fmoc-Asp(OMpe/OBno)-OH Modify deprotection (lower base conc., add HOBt) Lower deprotection temperature process_node_asp->solution_node_asp Implement Solutions solution_node_met Use cleavage cocktail with scavengers (Reagent H) Use degassed solvents Consider using Fmoc-Met(O)-OH process_node_met->solution_node_met Implement Solutions solution_node_trunc Extend deprotection time Use fresh piperidine solution Consider adding DBU (with caution) process_node_trunc->solution_node_trunc Implement Solutions solution_node_del Double couple Increase reagent concentration Use stronger coupling agent (HATU) process_node_del->solution_node_del Implement Solutions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Aspartimide_Formation_Pathway reactant_node Aspartic Acid Residue (in peptide chain) condition_node Base (e.g., Piperidine) during Fmoc deprotection reactant_node->condition_node intermediate_node Aspartimide Intermediate product_node Mixture of: - α-peptide (desired and racemized) - β-peptide - Piperidide adducts intermediate_node->product_node Ring opening condition_node->intermediate_node Cyclization

Caption: Side reaction pathway for aspartimide formation.

References

Technical Support Center: Resolving H-Met-Asp-OH Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the tripeptide H-Met-Asp-OH in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a tripeptide composed of Methionine, Aspartic Acid, and a C-terminal hydroxyl group. Its propensity to aggregate in aqueous solutions can be attributed to several factors. The presence of the hydrophobic methionine residue can promote intermolecular interactions, while the aspartic acid residue can be susceptible to chemical degradation pathways, such as aspartimide formation, which can lead to aggregation.[1] Environmental factors such as pH, temperature, and peptide concentration also play a significant role in its stability.[2][3]

Q2: What are the initial signs of this compound aggregation in my solution?

A2: The initial signs of aggregation can range from subtle to obvious. Visually, you might observe:

  • Cloudiness or turbidity: The solution loses its clarity.

  • Precipitation: Visible particles or sediment form in the solution.

  • Gelling: The solution becomes more viscous or forms a gel-like substance.

Analytically, techniques like Dynamic Light Scattering (DLS) can detect the formation of larger particles (oligomers and aggregates) even before they are visible to the naked eye.[4]

Q3: How does pH affect the solubility and aggregation of this compound?

A3: The pH of the solution is a critical factor influencing the solubility of this compound. This peptide has an acidic isoelectric point (pI) due to the C-terminal carboxyl group and the side chain of aspartic acid. At a pH close to its pI, the net charge of the peptide is minimal, reducing electrostatic repulsion between molecules and thereby promoting aggregation. To enhance solubility, it is recommended to work at a pH at least 2 units away from the pI. For this compound, using a buffer with a pH in the neutral to slightly basic range (pH 7.0 - 8.5) will increase the net negative charge and improve solubility.[5]

Q4: Can the methionine residue in this compound cause stability issues?

A4: Yes, the methionine residue is susceptible to oxidation, where the thioether side chain is converted to methionine sulfoxide. This chemical modification can alter the peptide's conformation and hydrophobicity, potentially leading to increased aggregation. It is advisable to use oxygen-free solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q5: What is the best way to store this compound to prevent aggregation?

A5: Proper storage is essential for maintaining the integrity of this compound.

  • Lyophilized Powder: For long-term storage, the lyophilized (freeze-dried) peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.

  • In Solution: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can promote aggregation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Troubleshooting Guides

Problem: this compound powder will not dissolve in my aqueous buffer.

This is a common issue, especially if the buffer composition and pH are not optimal. Follow this troubleshooting workflow to find a suitable solvent.

G start Start: Lyophilized this compound test_water Attempt to dissolve a small amount in deionized water start->test_water is_soluble_water Is it soluble? test_water->is_soluble_water use_water Use deionized water for stock solution is_soluble_water->use_water Yes try_basic_buffer Try a slightly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) is_soluble_water->try_basic_buffer No success Peptide is successfully dissolved use_water->success is_soluble_buffer Is it soluble? try_basic_buffer->is_soluble_buffer use_buffer Use the basic buffer for your stock solution is_soluble_buffer->use_buffer Yes use_organic Use a minimal amount of an organic solvent (e.g., DMSO, DMF) is_soluble_buffer->use_organic No use_buffer->success add_to_buffer Slowly add the organic stock solution to your aqueous buffer with stirring use_organic->add_to_buffer final_check Observe for precipitation add_to_buffer->final_check final_check->success No precipitation fail Consider alternative formulation strategies (e.g., excipients) final_check->fail Precipitation occurs G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage prep1 Equilibrate vial to room temperature prep2 Calculate required solvent volume prep1->prep2 recon1 Slowly add sterile, oxygen-free basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) prep2->recon1 recon2 Gently swirl to dissolve. Avoid vigorous shaking. recon1->recon2 recon3 Visually inspect for complete dissolution (clear solution) recon2->recon3 storage1 Filter through a 0.22 µm sterile filter if needed recon3->storage1 storage2 Aliquot into single-use vials storage1->storage2 storage3 Store at -20°C or -80°C storage2->storage3 G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors seq Amino Acid Sequence (Met, Asp) hydro Hydrophobicity seq->hydro charge Net Charge seq->charge agg Aggregation hydro->agg charge->agg ph pH ph->charge conc Concentration conc->agg temp Temperature temp->agg excip Excipients excip->agg inhibits oxid Oxidizing agents oxid->agg promotes

References

Improving the solubility of H-Met-Asp-OH in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to dissolving the dipeptide H-Met-Asp-OH in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by its amino acid composition and resulting net charge at a given pH. It is composed of a hydrophobic amino acid (Methionine) and an acidic amino acid (Aspartic Acid). Key properties include:

  • Molecular Weight: 264.3 g/mol .[1]

  • Amino Acid Composition: Contains a hydrophobic methionine residue and a hydrophilic aspartic acid residue.

  • Isoelectric Point (pI): The estimated pI of this compound is approximately 3.0. At this pH, the dipeptide has a net neutral charge and is least soluble.

  • Charge at Physiological pH: In typical cell culture media (pH ~7.4), the aspartic acid side chain and the C-terminal carboxyl group are deprotonated, giving the dipeptide a net negative charge of -1. This classifies it as an acidic peptide .

Q2: I am having trouble dissolving this compound in water or my standard cell culture medium. What is the likely cause?

A2: Difficulty in dissolving this compound in neutral pH solutions like water or standard media can be due to a few factors. Since this compound is an acidic peptide, its solubility is pH-dependent. While it is generally more soluble at a pH above its isoelectric point (pI ≈ 3.0), high concentrations may still be difficult to dissolve directly in neutral buffers. Peptides with hydrophobic residues can also be prone to aggregation.

Q3: Is it recommended to use organic solvents like DMSO to dissolve this compound for cell culture experiments?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many peptides, it should be used with caution in cell culture applications. For this compound, which is an acidic peptide, pH modification is the preferred first-line approach. If an organic solvent is necessary due to high hydrophobicity or aggregation, DMSO can be used to create a concentrated stock solution. However, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity. Note that methionine-containing peptides can be susceptible to oxidation in DMSO.

Q4: Can sonication or heating be used to improve the solubility of this compound?

A4: Yes, both methods can be employed cautiously. Gentle warming (e.g., to 37°C) can help dissolve the peptide. Sonication can also be effective in breaking up aggregates and enhancing dissolution. However, prolonged or high-intensity sonication can generate heat, which may degrade the peptide.

Q5: How does the choice of cell culture medium affect the solubility of this compound?

A5: Different cell culture media have varying compositions of salts, amino acids, and other components that can influence the solubility of peptides. The buffering capacity and pH of the medium are particularly important. A medium with a pH further away from the peptide's pI will generally support better solubility.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem: Lyophilized this compound powder does not dissolve in sterile water or PBS (pH 7.4).

Possible Cause Suggested Solution
pH is too close to the isoelectric point (pI). Since this compound is an acidic peptide, its solubility will increase at a more basic pH. Try dissolving the peptide in a small amount of a weak basic solution, such as 0.1 M ammonium (B1175870) bicarbonate, and then dilute it to the desired concentration with your cell culture medium. Adjust the final pH of the solution as needed.
Peptide aggregation. Use sonication in a water bath for a few minutes to help break up aggregates.
Concentration is too high. Attempt to dissolve a smaller amount of the peptide to create a less concentrated stock solution.

Problem: The this compound solution is cloudy or contains visible precipitates after initial dissolution.

Possible Cause Suggested Solution
Exceeded solubility limit. The desired concentration may be above the solubility limit of this compound in the chosen solvent. Centrifuge the solution to pellet the undissolved peptide and use the clear supernatant. The concentration of the supernatant can be determined by methods like HPLC or UV spectroscopy. For future experiments, start with a lower target concentration.
Salting out effect. High salt concentrations in the buffer or medium can sometimes reduce peptide solubility. Try dissolving the peptide in sterile water first before diluting it into a high-salt buffer.

Data Presentation

Solvent/Solution Expected Solubility Rationale
Acidic Buffer (pH < 3.0) LowThe pH is near the isoelectric point (pI ≈ 3.0), where the net charge is close to zero, minimizing solubility.
Water (pH ~7.0) ModerateThe peptide is negatively charged, but solubility may still be limited at high concentrations.
PBS (pH 7.4) Moderate to GoodSimilar to water, the peptide is negatively charged. The presence of salts may slightly influence solubility.
Weak Basic Buffer (pH > 8.0) Good to HighAt a pH further from the pI, the peptide has a higher net negative charge, leading to increased solubility in aqueous solutions.
DMSO HighDMSO is a strong organic solvent capable of dissolving most peptides.

Experimental Protocols

Protocol 1: Systematic Solubility Testing of this compound

This protocol outlines a method for determining the optimal solvent for this compound.

  • Preparation: Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into several sterile microcentrifuge tubes.

  • Initial Solvent Addition: To the first tube, add a small volume of sterile, deionized water (e.g., 100 µL) to test for basic aqueous solubility. Vortex briefly.

  • pH Modification (for acidic peptides): If the peptide does not dissolve in water, add a small volume (e.g., 10 µL) of 0.1 M ammonium bicarbonate to a new tube of peptide. Vortex. If it dissolves, you can then dilute it with your desired buffer or medium.

  • Organic Solvent Test: If aqueous and basic solutions are not successful, test solubility in a minimal amount of DMSO (e.g., 10-20 µL) in a separate tube. Once dissolved, this stock can be slowly added dropwise to the aqueous buffer with vigorous stirring.

  • Observation: After each solvent addition, visually inspect for complete dissolution. If the solution remains clear after 10 minutes, the peptide is considered soluble in that solvent system.

  • Documentation: Record the solvent system and the final concentration that resulted in complete dissolution.

Protocol 2: Preparation of a Concentrated Stock Solution of this compound

  • Determine the appropriate solvent system using Protocol 1. For this compound, a weak basic solution is recommended as the first choice.

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the selected solvent dropwise while vortexing until the peptide is fully dissolved.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Visualizations

G Troubleshooting Workflow for this compound Dissolution start Start with lyophilized This compound dissolve_water Attempt to dissolve in sterile water or PBS (pH 7.4) start->dissolve_water is_soluble Is it soluble? dissolve_water->is_soluble use_solution Use the solution in your experiment is_soluble->use_solution Yes add_base Add a small amount of weak base (e.g., 0.1M NH4HCO3) is_soluble->add_base No is_soluble2 Is it soluble now? add_base->is_soluble2 is_soluble2->use_solution Yes sonicate Apply gentle sonication or warming (37°C) is_soluble2->sonicate No is_soluble3 Is it soluble now? sonicate->is_soluble3 is_soluble3->use_solution Yes use_dmso Dissolve in a minimal amount of DMSO is_soluble3->use_dmso No dilute Slowly dilute into aqueous buffer with stirring use_dmso->dilute check_precipitation Check for precipitation dilute->check_precipitation check_precipitation->use_solution No Precipitation stop Re-evaluate concentration or consult further check_precipitation->stop Precipitation

Caption: Troubleshooting workflow for dissolving this compound.

G Logical Relationships for Solvent Selection peptide_properties This compound Properties acidic_nature Acidic Peptide (Net negative charge at pH 7.4) peptide_properties->acidic_nature hydrophobic_met Contains Hydrophobic Methionine Residue peptide_properties->hydrophobic_met low_pi Low Isoelectric Point (pI ≈ 3.0) peptide_properties->low_pi basic_buffer Weak Basic Buffer (e.g., 0.1M NH4HCO3) acidic_nature->basic_buffer Primary Choice neutral_buffer Neutral Buffer (Water, PBS) acidic_nature->neutral_buffer Use for dilution organic_solvent Organic Solvent (e.g., DMSO) hydrophobic_met->organic_solvent Secondary Choice if aggregation occurs low_pi->basic_buffer Increases distance from pI solvent_choice Solvent Choice

Caption: Logical relationships for solvent selection.

References

Technical Support Center: Optimizing Cleavage Conditions to Prevent H-Met-Asp-OH Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of peptides containing Methionine (Met) and Aspartic Acid (Asp) during cleavage from the solid support.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for peptides containing H-Met-Asp-OH during cleavage?

The two main degradation pathways are the oxidation of the methionine residue and the formation of aspartimide from the aspartic acid residue. Methionine's thioether side chain is susceptible to oxidation, leading to methionine sulfoxide (B87167) formation, which adds 16 Da to the peptide's mass.[1] Aspartic acid can undergo intramolecular cyclization to form a succinimide (B58015) ring (aspartimide), which can then lead to a mixture of α- and β-aspartyl peptides and their epimers, complicating purification.[2][3][4]

Q2: Which sequences are particularly prone to aspartimide formation?

Aspartimide formation is highly sequence-dependent. The risk is significantly higher when the amino acid C-terminal to the aspartic acid residue is small and unhindered, such as Glycine (Gly).[2] Other sequences that can promote this side reaction include Asp-Asn, Asp-Arg, Asp-Gln, and Asp-Asp.

Q3: How can I detect methionine oxidation and aspartimide formation in my crude peptide?

Both side products can be detected using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Methionine Oxidation: In the mass spectrum, you will observe a peak corresponding to the desired peptide mass +16 Da for each oxidized methionine residue. The oxidized peptide may also have a slightly different retention time in the HPLC chromatogram.

  • Aspartimide Formation: Aspartimide formation itself is a mass-neutral side reaction, making it difficult to detect by MS alone. However, subsequent hydrolysis of the aspartimide leads to the formation of α- and β-aspartyl peptides, which have the same mass as the target peptide but different HPLC retention times. The presence of multiple, closely eluting peaks around the expected product peak in the HPLC chromatogram can be an indication of aspartimide-related impurities.

Troubleshooting Guides

Issue 1: Significant Methionine Oxidation Observed in Mass Spectrometry

Cause: The thioether side chain of methionine is readily oxidized during the acidic conditions of Trifluoroacetic acid (TFA) cleavage, especially in the presence of reactive carbocations generated from protecting groups.

Solutions:

  • Incorporate Scavengers: The most effective way to prevent methionine oxidation is to include reducing agents and carbocation scavengers in your cleavage cocktail.

  • Use Optimized Cleavage Cocktails: For peptides containing methionine, standard cleavage cocktails are often insufficient. Consider using specialized cocktails designed to protect sensitive residues.

  • Perform Cleavage Under an Inert Atmosphere: To minimize oxidation from atmospheric oxygen, it is good practice to perform the cleavage reaction under an inert gas like nitrogen or argon.

Issue 2: Complex HPLC Profile with Multiple Peaks Around the Target Peptide Mass, Suggesting Aspartimide Formation

Cause: The backbone amide nitrogen following an aspartic acid residue can attack the side-chain carbonyl, especially when the subsequent residue is sterically unhindered (e.g., Glycine). This is particularly problematic during the repetitive piperidine (B6355638) treatments for Fmoc group removal in Solid Phase Peptide Synthesis (SPPS).

Solutions:

  • Modify Fmoc Deprotection Conditions: Adding an acidic additive to the piperidine solution for Fmoc removal can help suppress base-catalyzed aspartimide formation.

  • Utilize Sterically Hindered Protecting Groups: Using a bulkier protecting group on the aspartic acid side chain can sterically hinder the formation of the succinimide ring.

  • Incorporate Backbone Protection: The use of a di-methoxybenzyl (Dmb) group on the nitrogen of the amino acid following Asp can effectively prevent aspartimide formation.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different strategies to minimize methionine oxidation and aspartimide formation.

Table 1: Comparison of Cleavage Cocktails for Preventing Methionine Oxidation

Cleavage Cocktail Composition (v/v)Peptide Sequence% Methionine OxidationReference
95% TFA, 2.5% H₂O, 2.5% TISAc-Met-Glu-Glu-Pro-Asp-OHHigh (exact % not specified)
81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I (Reagent H)Not SpecifiedSignificantly reduced or eliminated
85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S + 1 mg/mL PPh₃Ac-Met-Glu-Glu-Pro-Asp-OHEradicated
85% TFA, 5% Anisole, 5% TIS, 5% TMSCl, 5% Me₂S + 1 mg/mL PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OHEradicated

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide, TMSCl: Trimethylsilyl chloride, PPh₃: Triphenylphosphine

Table 2: Strategies to Reduce Aspartimide Formation

StrategyModel Peptide Sequence% Aspartimide-Related ImpuritiesReference
Standard Fmoc Synthesis (20% Piperidine in DMF)VKDGYIHigh level of byproducts
Use of Fmoc-Asp(OBno)-OH vs. Fmoc-Asp(OtBu)-OHScorpion Toxin II (VKDNYI)Almost undetectable vs. significant formation
Addition of 0.1 M HOBt to Piperidine SolutionNot SpecifiedSignificantly reduced
Use of N-Dmb protecting group on the following residueAsp-Gly containing sequencePrevents aspartimide formation

DMF: Dimethylformamide, HOBt: Hydroxybenzotriazole, Dmb: Di-methoxybenzyl

Experimental Protocols

Protocol 1: General Peptide Cleavage from Resin

This protocol provides a general procedure for cleaving a peptide from the solid support.

  • Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.

  • Cleavage Cocktail Addition: Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a tube containing cold diethyl ether (10-20 times the volume of the TFA solution) to precipitate the peptide.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing and Drying: Decant the ether, wash the peptide pellet with cold ether twice, and then dry the peptide under a stream of nitrogen.

Protocol 2: Cleavage Cocktail for Methionine-Containing Peptides (Modified Reagent H)

This protocol is specifically designed to prevent the oxidation of methionine residues.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified volumetric ratios: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), and 1.5% Ammonium Iodide.

  • Cleavage Procedure: Follow the general peptide cleavage protocol (Protocol 1) using this specialized cocktail. The reaction may require a longer incubation time (up to 10 hours) for complete deprotection and cleavage.

Visualizations

Cleavage_Workflow cluster_synthesis Solid Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_workup Work-up Peptide_Resin Peptide on Resin Cleavage_Cocktail Cleavage Cocktail (TFA + Scavengers) Peptide_Resin->Cleavage_Cocktail Add Incubation Incubation (2-4 hours, RT) Cleavage_Cocktail->Incubation Filtration Filtration Incubation->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation Filtrate Centrifugation Centrifugation Precipitation->Centrifugation Drying Drying Centrifugation->Drying Crude_Peptide Crude Peptide Drying->Crude_Peptide Degradation_Pathways cluster_met Methionine Degradation cluster_asp Aspartic Acid Degradation Met This compound Met_Ox Methionine Sulfoxide (+16 Da) Met->Met_Ox Oxidation (TFA Cleavage) Asp This compound Aspartimide Aspartimide Intermediate Asp->Aspartimide Intramolecular Cyclization Alpha_Beta α- and β-Aspartyl Peptides Aspartimide->Alpha_Beta Hydrolysis

References

Validation & Comparative

Confirming the Sequence of H-Met-Asp-OH: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in quality control, functional analysis, and regulatory compliance. This guide provides an objective comparison of two primary methodologies for peptide sequencing, Edman degradation and mass spectrometry, with a specific focus on confirming the sequence of the tripeptide H-Met-Asp-OH. We will delve into the experimental protocols, present comparative data, and visualize the workflows to assist you in selecting the most appropriate technique for your research needs.

Performance Comparison at a Glance

The choice between Edman degradation and mass spectrometry often depends on the specific experimental goals, sample purity, and available instrumentation. Below is a summary of key performance indicators for each technique when sequencing a short, purified peptide like this compound.

ParameterEdman DegradationMass Spectrometry (ESI-MS/MS)
Sample Amount 10 - 100 picomoles[1]1 - 10 picomoles
Analysis Time per Residue ~1 hour[2]Milliseconds to seconds
Overall Analysis Time ~3-4 hours for a tripeptide< 1 hour
Accuracy/Efficiency >99% per cycle for short peptides[1]High accuracy, dependent on instrumentation and data analysis
Confirmation of N-terminus Direct and unambiguousCan be inferred, but may require specific data analysis
Detection of PTMs Limited; some modifications can block the reaction[1]Can readily identify mass shifts due to modifications
Cost per Sample Moderate to HighHigh (instrument acquisition), Moderate (per sample)
Throughput LowHigh

Edman Degradation: The Gold Standard for N-Terminal Sequencing

Edman degradation is a robust chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1] This step-wise process provides unambiguous sequence information, making it a highly reliable technique for confirming the N-terminal sequence of purified peptides.

Experimental Protocol for this compound Sequencing by Edman Degradation

1. Sample Preparation:

  • Dissolve 50 pmol of purified this compound in 20 µL of 50% aqueous acetonitrile.

2. Edman Degradation Chemistry (Automated Sequencer):

  • Cycle 1 (Methionine):

    • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions (e.g., trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal methionine.

    • Cleavage: The PTC-methionine is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid - TFA).

    • Conversion: The released anilinothiazolinone (ATZ)-methionine is converted to the more stable phenylthiohydantoin (PTH)-methionine by treatment with aqueous acid.

  • Cycle 2 (Aspartic Acid):

    • The remaining dipeptide (Asp-OH) undergoes the same coupling, cleavage, and conversion steps to yield PTH-aspartic acid.

  • Cycle 3 (Hydroxy group):

    • The final residue, being the C-terminal amino acid, will not be released as a PTH derivative. The analysis of the previous cycles confirms its identity.

3. PTH-Amino Acid Identification:

  • The collected PTH-amino acid from each cycle is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

  • The retention time of each unknown PTH-amino acid is compared to the retention times of known PTH-amino acid standards to identify the amino acid at each position. For this compound, the expected elution order would be PTH-Met followed by PTH-Asp.

Workflow for Edman Degradation of this compound

Edman_Degradation_Workflow cluster_cycle1 Cycle 1: Identify Methionine cluster_cycle2 Cycle 2: Identify Aspartic Acid Met_Asp_OH This compound PTC_Met_Asp_OH PTC-Met-Asp-OH Met_Asp_OH->PTC_Met_Asp_OH PITC Met_Asp_OH->PTC_Met_Asp_OH ATZ_Met ATZ-Met PTC_Met_Asp_OH->ATZ_Met TFA Asp_OH H-Asp-OH PTC_Met_Asp_OH->Asp_OH Cleavage PTH_Met PTH-Met ATZ_Met->PTH_Met Aqueous Acid HPLC1 Identify PTH-Met PTH_Met->HPLC1 HPLC Analysis PTC_Asp_OH PTC-Asp-OH Asp_OH->PTC_Asp_OH PITC Asp_OH->PTC_Asp_OH ATZ_Asp ATZ-Asp PTC_Asp_OH->ATZ_Asp TFA OH -OH PTC_Asp_OH->OH Cleavage PTH_Asp PTH-Asp ATZ_Asp->PTH_Asp Aqueous Acid HPLC2 Identify PTH-Asp PTH_Asp->HPLC2 HPLC Analysis

Edman degradation workflow for this compound.

Mass Spectrometry: A High-Throughput and Sensitive Alternative

Mass spectrometry (MS) offers a rapid and highly sensitive method for peptide sequencing. For short peptides like this compound, tandem mass spectrometry (MS/MS) is employed to fragment the peptide and deduce the sequence from the resulting fragment ions.

Experimental Protocol for this compound Sequencing by Mass Spectrometry

1. Sample Preparation:

  • Dissolve 5 pmol of this compound in 10 µL of 0.1% formic acid in water/acetonitrile (50:50, v/v).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography: The sample is injected into a reverse-phase liquid chromatography system (e.g., a C18 column) to separate the peptide from any potential contaminants.

  • Ionization: The eluted peptide is ionized using electrospray ionization (ESI).

  • MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptide (precursor ion) is measured. For this compound, the expected [M+H]⁺ ion would be at m/z 280.1.

  • Fragmentation: The precursor ion is selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The m/z of the resulting fragment ions (product ions) is measured.

3. Data Analysis:

  • The fragmentation spectrum is analyzed to identify the b- and y-ion series. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

  • For this compound, the expected major fragment ions would allow for the deduction of the sequence. For example, the presence of a y1 ion at m/z 133.0 would indicate the C-terminal Aspartic acid, and a b1 ion at m/z 132.0 would confirm the N-terminal Methionine.

Logical Workflow for Mass Spectrometry Sequencing of this compound

MS_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Interpretation Sample This compound Solution LC LC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Detect Precursor Ion (m/z 280.1) ESI->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 MS2: Detect Fragment Ions Fragmentation->MS2 Spectrum Analyze MS2 Spectrum MS2->Spectrum Sequence Deduce Sequence: Met - Asp Spectrum->Sequence

Mass spectrometry sequencing workflow.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for confirming the sequence of the tripeptide this compound. Edman degradation offers unparalleled confidence in the N-terminal sequence through its direct, stepwise chemical approach. In contrast, mass spectrometry provides a high-throughput and highly sensitive analysis, capable of identifying post-translational modifications. For routine confirmation of a known, pure, short peptide in a quality control setting, the unambiguous nature of Edman degradation may be preferred. For high-throughput screening or the analysis of potentially modified peptides, the speed and versatility of mass spectrometry make it the superior choice. Ultimately, the selection of the most suitable method will be guided by the specific requirements of the research or development project.

References

Validating the Purity of Synthetic H-Met-Asp-OH by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of peptide purity is a critical prerequisite for reliable downstream applications in research, diagnostics, and therapeutic development. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the purity of synthetically produced H-Met-Asp-OH (Methionyl-Aspartic acid). We present detailed experimental protocols, data interpretation guidelines, and a comparative analysis of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry techniques.

Introduction to Peptide Purity and Mass Spectrometry

Synthetic peptides are rarely 100% pure, often containing impurities such as truncated or deletion sequences, by-products with protecting groups still attached, or products of side reactions like oxidation.[1][2][3] These impurities can significantly impact the biological activity and safety of the peptide, making their identification and quantification essential.[3][4]

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling precise molecular weight determination and impurity profiling. For peptide analysis, "soft" ionization techniques like ESI and MALDI are preferred as they minimize fragmentation of the parent molecule.

  • Electrospray Ionization (ESI): In ESI-MS, the sample is introduced in solution, and highly charged droplets are generated, leading to the formation of gas-phase ions, often with multiple charges ([M+nH]ⁿ⁺). This technique is well-suited for coupling with liquid chromatography (LC-MS) for enhanced separation and analysis of complex mixtures.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI-MS, the peptide is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte, typically as a singly charged ion ([M+H]⁺). MALDI-TOF (Time-of-Flight) is a common configuration known for its high throughput and sensitivity.

This guide will compare the application of both ESI-MS and MALDI-TOF MS for the purity validation of this compound.

Experimental Workflow for Purity Validation

The overall workflow for validating the purity of synthetic this compound by mass spectrometry is depicted below. This process begins with sample preparation and proceeds through data acquisition and analysis to the final purity assessment.

G Experimental Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Purity Assessment a Dissolve Synthetic This compound b Dilute to Final Concentration a->b c Alternative 1: ESI-MS b->c Infuse into ESI Source d Alternative 2: MALDI-TOF MS b->d Spot onto MALDI Plate with Matrix e Acquire Mass Spectrum (Full Scan Mode) c->e d->e f Perform Tandem MS (MS/MS) on Parent Ion (Optional) e->f g Identify [M+H]⁺ and/or [M+nH]ⁿ⁺ of this compound e->g f->g i Calculate Purity: (Peak Area of Product / Total Peak Area) x 100 g->i h Identify m/z of Potential Impurities h->i

Caption: Workflow for this compound Purity Analysis.

Experimental Protocols

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of synthetic this compound and dissolve it in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 50:50 v/v) to create a 1 mg/mL stock solution.

  • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Sample Preparation for MALDI-TOF MS:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

    • Mix the diluted peptide solution (from the stock) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

Mass Spectrometry Analysis

a) ESI-MS Protocol:

  • Instrument: An electrospray ionization mass spectrometer (e.g., a quadrupole-time-of-flight (Q-TOF) or an Orbitrap instrument).

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the working solution into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Acquisition: Acquire the full scan mass spectrum. If further characterization of the main peak is desired, perform tandem MS (MS/MS) on the precursor ion corresponding to this compound.

b) MALDI-TOF MS Protocol:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode, reflector mode for higher mass accuracy.

  • Laser: Use a nitrogen laser (337 nm) with appropriate laser energy to achieve optimal ionization without significant fragmentation.

  • Mass Range: Scan from m/z 200 to 1500.

  • Data Acquisition: Acquire the mass spectrum by averaging multiple laser shots.

Data Presentation and Comparison

The expected molecular weight of this compound (C₉H₁₆N₂O₅S) is 264.30 g/mol . The expected monoisotopic mass is approximately 264.08 Da. In positive ion mode mass spectrometry, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 265.09.

The following table summarizes the expected and hypothetical observed m/z values for this compound and common potential impurities that can arise during solid-phase peptide synthesis.

AnalyteFormulaExpected Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Hypothetical Observed m/z (ESI-MS)Hypothetical Observed m/z (MALDI-TOF MS)Potential Source of Impurity
This compound C₉H₁₆N₂O₅S 264.08 265.09 265.09 265.10 Target Product
Deletion of MetC₄H₇NO₄133.04134.05134.05134.06Incomplete coupling of Met
Deletion of AspC₅H₁₁NO₂S149.05150.06150.06150.07Incomplete coupling of Asp
Met OxidationC₉H₁₆N₂O₆S280.08281.09281.09281.10Oxidation of methionine side chain
Aspartimide FormationC₉H₁₄N₂O₄S246.07247.08247.08247.09Cyclization of aspartic acid
Unremoved Boc groupC₁₄H₂₄N₂O₇S364.13365.14365.14365.15Incomplete deprotection

Note: The hypothetical observed m/z values are for illustrative purposes and may vary slightly depending on the instrument calibration and resolution.

Discussion and Comparison of Techniques

ESI-MS:

  • Advantages: Readily coupled with HPLC (LC-MS) for online separation and quantification of impurities. The formation of multiply charged ions can be advantageous for analyzing larger peptides on instruments with a limited m/z range.

  • Disadvantages: Can be more susceptible to ion suppression effects from salts and other contaminants in the sample. The presence of multiple charge states can sometimes complicate spectral interpretation for complex mixtures.

MALDI-TOF MS:

  • Advantages: Generally more tolerant to buffers and salts. It is a high-throughput technique, allowing for the rapid analysis of many samples. Spectra are often simpler to interpret due to the predominance of singly charged ions.

  • Disadvantages: Quantification can be less precise compared to LC-ESI-MS due to variations in sample crystallization and ionization efficiency across the sample spot.

For a comprehensive purity assessment, a combination of techniques is often ideal. HPLC coupled with UV detection can provide quantitative purity information, while mass spectrometry confirms the identity of the main peak and characterizes impurities.

Conclusion

Validating the purity of synthetic peptides like this compound is crucial for ensuring the reliability and reproducibility of scientific research. Both ESI-MS and MALDI-TOF MS are powerful tools for this purpose, each with its own set of advantages. ESI-MS, particularly when coupled with liquid chromatography, offers excellent quantitative capabilities, while MALDI-TOF MS provides rapid and robust analysis. The choice of technique will depend on the specific requirements of the analysis, including the need for quantification, sample throughput, and the complexity of the sample mixture. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently assess the purity of their synthetic this compound and ensure the integrity of their experimental outcomes.

References

A Comparative Guide to Beta-Amyloid Inhibitors for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aggregation of beta-amyloid (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Consequently, the identification and characterization of inhibitors of Aβ aggregation are of paramount importance in the development of potential therapeutics. This guide provides an objective comparison of the in vitro performance of various classes of beta-amyloid inhibitors. Initial searches for the dipeptide H-Met-Asp-OH did not yield specific data on its activity as a beta-amyloid aggregation inhibitor. Notably, the beta-secretase cleavage site on the amyloid precursor protein (APP) that leads to the generation of Aβ is between a methionine and an aspartate residue[1]. This suggests that the Met-Asp sequence is involved in the production of Aβ, but further research would be needed to determine any potential role in aggregation inhibition. This guide, therefore, focuses on a comparative analysis of other well-documented classes of Aβ inhibitors, including peptide-based inhibitors, small molecules, and natural compounds. We present a summary of their reported in vitro efficacy, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to aid researchers in the selection and evaluation of potential Aβ inhibitors.

Comparative Performance of Beta-Amyloid Inhibitors In Vitro

The efficacy of beta-amyloid inhibitors is typically evaluated based on their ability to prevent the formation of Aβ fibrils, disaggregate pre-formed fibrils, and reduce Aβ-induced neurotoxicity. The following table summarizes the reported in vitro performance of different classes of inhibitors based on common assays.

Inhibitor ClassRepresentative ExamplesTypical IC50 Range (Aβ Aggregation)Neuroprotection (Cell Viability)Mechanism of ActionKey References
Peptide-Based Inhibitors KLVFF-derived peptides, Retro-inverso peptides, CarnosineLow to high µMOften demonstrate significant neuroprotective effects.Bind to Aβ monomers or oligomers, interfering with fibril elongation. Some act as β-sheet breakers.[2][3][4]
Small Molecule Inhibitors BACE1 inhibitors, gamma-secretase inhibitorsVaries widelyCan show neuroprotection by reducing Aβ production.Inhibit enzymes responsible for cleaving APP into Aβ peptides.[5]
Natural Compounds (Polyphenols) Curcumin, Resveratrol, EGCGLow µM to nM rangeFrequently exhibit potent neuroprotective and antioxidant properties.Interfere with Aβ aggregation through various non-covalent interactions, stabilizing non-toxic oligomers.

Experimental Protocols

Accurate and reproducible in vitro assays are crucial for the comparative evaluation of beta-amyloid inhibitors. Below are detailed protocols for three fundamental assays.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is widely used to monitor the kinetics of Aβ fibril formation.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like HFIP to ensure a monomeric state, then removing the solvent and resuspending in a buffer such as PBS (pH 7.4).

      • Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

    • Assay Setup:

      • In a 96-well black plate, mix the Aβ peptide solution (final concentration typically 10-20 µM) with the test inhibitor at various concentrations.

      • Include a control well with Aβ peptide and vehicle (e.g., DMSO).

      • Add ThT to each well to a final concentration of approximately 10-20 µM.

    • Measurement:

      • Incubate the plate at 37°C, with intermittent shaking.

      • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

    • Data Analysis:

      • Plot fluorescence intensity versus time to obtain aggregation curves.

      • The inhibitory activity can be quantified by comparing the lag time, maximum fluorescence intensity, or the apparent rate of aggregation between the inhibitor-treated and control samples.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM provides direct visualization of Aβ aggregate morphology.

  • Principle: Negative staining TEM allows for high-contrast imaging of macromolecular structures like amyloid fibrils.

  • Protocol:

    • Sample Preparation:

      • Incubate Aβ peptide with and without the test inhibitor under conditions that promote aggregation.

    • Grid Preparation:

      • Apply a small volume (e.g., 3-5 µL) of the sample onto a carbon-coated copper grid for a few minutes.

      • Wick away the excess sample with filter paper.

    • Staining:

      • Immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-3 minutes.

      • Wick away the excess stain and allow the grid to air dry completely.

    • Imaging:

      • Examine the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-10 nm.

    • Analysis:

      • Compare the morphology of Aβ aggregates in the presence and absence of the inhibitor. Effective inhibitors may reduce the number and length of fibrils or promote the formation of non-fibrillar aggregates.

MTT Assay for Neurotoxicity Assessment

This colorimetric assay is used to evaluate the ability of inhibitors to protect cells from Aβ-induced toxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

  • Protocol:

    • Cell Culture:

      • Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere and differentiate if necessary.

    • Treatment:

      • Prepare aggregated Aβ species (oligomers or fibrils) by pre-incubating the peptide solution.

      • Treat the cells with the pre-aggregated Aβ in the presence and absence of the test inhibitor at various concentrations.

      • Include control wells with cells only, cells with vehicle, and cells with the inhibitor alone to test for any inherent toxicity of the compound.

    • Incubation:

      • Incubate the cells for a specified period (e.g., 24-48 hours).

    • MTT Addition and Solubilization:

      • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours to allow formazan crystal formation.

      • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measurement:

      • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.

    • Data Analysis:

      • Calculate cell viability as a percentage relative to the untreated control cells. A successful neuroprotective agent will result in a higher percentage of cell viability in the presence of Aβ compared to Aβ treatment alone.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Screening Beta-Amyloid Inhibitors

The following diagram illustrates a typical workflow for the in vitro screening and characterization of potential beta-amyloid inhibitors.

G A Compound Library B ThT Assay (High-Throughput) A->B C Dose-Response ThT Assay B->C Active Hits D TEM for Morphology C->D E MTT Neurotoxicity Assay D->E F Binding Assays (e.g., SPR, NMR) E->F G Disaggregation Assay E->G G cluster_secretases Proteolytic Processing APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb α-secretase Ab Aβ Monomers APP->Ab β-secretase (BACE1) Oligomers Soluble Oligomers Ab->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Toxicity Neurotoxicity Oligomers->Toxicity Plaques Amyloid Plaques Fibrils->Plaques

References

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Antibody Cross-Reactivity

An antibody's specificity is its ability to distinguish between its target antigen and other structurally similar molecules. Cross-reactivity occurs when an antibody binds to molecules other than its intended target. For a peptide antigen like H-Met-Asp-OH, cross-reactivity can be influenced by several factors:

  • Amino Acid Sequence Homology: Peptides with similar amino acid sequences are more likely to be recognized by the same antibody. Even a single amino acid substitution can significantly alter binding affinity.

  • Post-Translational and Chemical Modifications: Modifications to amino acid side chains can dramatically impact antibody recognition. For this compound, the oxidation of methionine and the isomerization of aspartic acid are critical modifications to consider.

  • Three-Dimensional Conformation: While short peptides are often flexible, their conformation in solution can influence how they fit into an antibody's binding site.

Potential Cross-Reactivity of Anti-H-Met-Asp-OH Antibodies

Given the structure of this compound, an antibody targeting this dipeptide could potentially cross-react with a variety of related peptides. The primary concerns would be peptides where methionine or aspartic acid are substituted with similar amino acids, or where these residues have undergone chemical modifications.

Impact of Methionine Oxidation

Methionine is susceptible to oxidation, which converts its thioether side chain to a sulfoxide. This modification introduces a polar oxygen atom and can alter the size and flexibility of the side chain, potentially disrupting the binding interaction with an antibody. Studies have shown that methionine oxidation, particularly within the complementarity-determining regions (CDRs) of antibodies, can significantly affect antigen binding. Conversely, an antibody raised against an oxidized methionine-containing peptide may not recognize the non-oxidized form.

Impact of Aspartic Acid Isomerization

Aspartic acid can undergo a spontaneous, non-enzymatic modification to form isoaspartic acid (isoAsp). This process involves the formation of a cyclic succinimide (B58015) intermediate and results in the peptide backbone being extended by one methylene (B1212753) group. This structural change can profoundly impact antibody binding. Research has demonstrated that monoclonal antibodies can be generated that are highly specific for isoaspartate-containing peptides, showing significantly reduced binding to the native peptide containing aspartic acid. For instance, one study reported that the binding affinity of an antibody for a peptide containing isoaspartic acid was 54-fold higher than for the corresponding native peptide with aspartic acid[1].

Hypothetical Cross-Reactivity Data

To illustrate how cross-reactivity data for an anti-H-Met-Asp-OH antibody could be presented, the following table provides a hypothetical comparison. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a competing peptide required to inhibit 50% of the binding of the target peptide (this compound) to the antibody. A lower IC50 value indicates a higher binding affinity.

Peptide SequenceModificationIC50 (nM)Relative Affinity (%)
This compound None (Target) 10 100
H-Met(O)-Asp-OHMethionine Oxidation5002
H-Met-isoAsp-OHAspartic Acid Isomerization8001.25
H-Nle-Asp-OHMet to Norleucine Substitution2540
H-Met-Glu-OHAsp to Glutamic Acid Substitution1506.7
H-Leu-Asp-OHMet to Leucine Substitution10001
H-Met-Asn-OHAsp to Asparagine Substitution25000.4

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of an antibody against this compound and related peptides, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly used and robust method. Surface Plasmon Resonance (SPR) can also be employed for a more detailed kinetic analysis of the antibody-peptide interactions.

Competitive ELISA Protocol

This assay measures the ability of a panel of related peptides to compete with the target peptide (this compound) for binding to the immobilized antibody.

  • Antibody Coating: A 96-well microtiter plate is coated with the anti-H-Met-Asp-OH antibody at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing and Blocking: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20). The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Binding: A fixed concentration of the target peptide (this compound) conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP) is mixed with varying concentrations of the competitor peptides (including this compound itself for a standard curve, and the related peptides).

  • Incubation: 100 µL of the peptide mixtures are added to the antibody-coated and blocked wells. The plate is incubated for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: The plate is washed five times with the wash buffer to remove unbound peptides and enzyme conjugate.

  • Substrate Addition and Signal Detection: A substrate solution (e.g., TMB for HRP) is added to each well. The color development is allowed to proceed for a set time (e.g., 15-30 minutes) and is then stopped by adding a stop solution (e.g., 2N H2SO4). The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor peptide concentration. The IC50 value for each peptide is determined from the resulting sigmoidal curve.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

  • Antibody Immobilization: The anti-H-Met-Asp-OH antibody is immobilized on the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Peptide Injection: A series of solutions containing different concentrations of the target peptide and each of the related peptides are injected over the sensor surface.

  • Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound peptide, is monitored in real-time. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Data Analysis: The sensorgrams are fitted to various binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

Visualizing Cross-Reactivity Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts of antibody cross-reactivity and a typical experimental workflow for its assessment.

Cross_Reactivity_Concept cluster_antibody Anti-H-Met-Asp-OH Antibody cluster_peptides Peptides antibody Antibody Binding Site target This compound (Target Peptide) target->antibody Specific Binding cross_reactive H-Met(O)-Asp-OH (Modified Peptide) cross_reactive->antibody Cross-Reactivity non_binding H-Gly-Ala-OH (Unrelated Peptide) non_binding->antibody No Binding Experimental_Workflow start Develop Anti- This compound Antibody synthesize Synthesize Related Peptides (Substitutions & Modifications) start->synthesize elisa Competitive ELISA synthesize->elisa spr Surface Plasmon Resonance (SPR) synthesize->spr analyze Analyze Data (IC50 / KD values) elisa->analyze spr->analyze compare Compare Binding Affinities analyze->compare end Assess Cross-Reactivity Profile compare->end

References

A Comparative Guide to the Quantification of H-Met-Asp-OH in Biological Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the dipeptide H-Met-Asp-OH (Methionyl-Aspartic acid) in biological matrices. This compound is a dipeptide composed of L-methionine and L-aspartic acid.[1] The increasing interest in the biological functions of small peptides necessitates sensitive and specific analytical methods for their quantification. This document details a validated LC-MS/MS protocol and compares its performance characteristics with alternative analytical approaches.

Experimental Workflow & Signaling Pathway

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE LC Liquid Chromatography (LC) (e.g., Reversed-Phase) SPE->LC MS Tandem Mass Spectrometry (MS/MS) (MRM Mode) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

The biological significance of many dipeptides is an active area of research.[2] Dipeptides can act as signaling molecules or intermediates in metabolic pathways. The diagram below depicts a simplified, hypothetical signaling pathway involving a generic dipeptide.

Dipeptide This compound Receptor Cell Surface Receptor Dipeptide->Receptor Signaling Intracellular Signaling (e.g., Kinase Cascade) Receptor->Signaling Response Cellular Response (e.g., Gene Expression) Signaling->Response

Caption: Hypothetical dipeptide signaling pathway.

Comparative Analysis of Analytical Methods

LC-MS/MS is often the preferred method for quantifying small molecules like dipeptides in complex biological matrices due to its high selectivity and sensitivity.[3][4] However, other methods can also be employed, each with its own advantages and disadvantages.

Parameter LC-MS/MS HPLC with UV/Vis Detection HPLC with Fluorescence Detection
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-eluting interferences)High (requires derivatization with a fluorescent tag)
Sensitivity Very High (pg/mL to ng/mL levels)[5]Low (µg/mL levels)High (ng/mL levels)
Sample Preparation Relatively simple (e.g., protein precipitation)Often requires derivatization for chromophore attachmentDerivatization is mandatory
Throughput High, especially with modern UPLC systemsModerateModerate
Cost High initial instrument costLow instrument costModerate instrument cost
Development Time Moderate to highLow to moderateModerate

Detailed Experimental Protocol: LC-MS/MS Method

This section provides a detailed protocol for the quantification of this compound in human plasma.

Sample Preparation

A simple protein precipitation method is often sufficient for plasma samples.

  • Reagents: Acetonitrile (ACN) with 0.1% formic acid (FA), internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound).

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of the internal standard solution.

    • Add 400 µL of cold ACN with 0.1% FA to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Reversed-phase chromatography is commonly used for the separation of peptides.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B (re-equilibration).

  • Injection Volume: 5 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]+ m/z 265.1 -> Product ion (e.g., m/z 132.1 for the methionine residue).

    • Internal Standard: To be determined based on the specific IS used.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimized for each transition.

Quantitative Performance Data (Typical)

The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of small peptides in biological fluids.

Parameter Typical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) 85% - 115%
Recovery > 80%

Conclusion

The described LC-MS/MS method provides a highly sensitive, specific, and robust approach for the quantification of this compound in biological samples. While alternative methods exist, LC-MS/MS offers superior performance, particularly for applications requiring high throughput and the reliable measurement of low-abundance analytes. The detailed protocol and comparative data presented in this guide should serve as a valuable resource for researchers in the fields of metabolomics, drug discovery, and clinical diagnostics.

References

Head-to-Head Comparison: H-Met-Asp-OH and Scrambled Peptide Controls in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative analysis of the dipeptide H-Met-Asp-OH and its scrambled control, H-Asp-Met-OH. This document outlines the theoretical framework, potential applications, and standardized experimental protocols for evaluation, while highlighting the current lack of direct comparative data in peer-reviewed literature.

Introduction: The Importance of Controls in Peptide Research

In the realm of peptide-based therapeutics and research, discerning the sequence-specific activity of a peptide from non-specific or composition-related effects is paramount. This is achieved through the use of carefully designed controls. A scrambled peptide control, which contains the same amino acid composition as the experimental peptide but in a randomized sequence, serves as an essential tool to establish that the observed biological activity is a direct result of the specific amino acid sequence.

This guide focuses on the dipeptide this compound and its corresponding scrambled control, H-Asp-Met-OH. While commercial sources suggest potential bioactivities for this compound, including the inhibition of β-amyloid formation and catalase activity, it is crucial to note that at the time of this publication, direct, peer-reviewed experimental data comparing this compound to a scrambled control is not available.[1] Therefore, this guide will provide a theoretical and practical framework for how such a comparative analysis would be rigorously conducted.

Biological Roles of Constituent Amino Acids:

  • Methionine (Met): An essential amino acid in humans, methionine is crucial for tissue growth, metabolism, and detoxification.[2][3] It serves as a precursor for other important molecules like cysteine, creatine, and the universal methyl donor S-adenosylmethionine (SAM).[3][4]

  • Aspartic Acid (Asp): A non-essential amino acid that plays a role in protein synthesis and hormone regulation. It is a precursor for the synthesis of several essential amino acids, including methionine, threonine, isoleucine, and lysine.

Comparative Analysis: this compound vs. H-Asp-Met-OH

Due to the absence of direct comparative studies, the following table outlines a hypothetical comparison based on the claimed, yet unverified, activities of this compound. This serves as a template for how quantitative data should be presented upon the completion of empirical studies.

ParameterThis compoundH-Asp-Met-OH (Scrambled Control)Rationale for Comparison
β-Amyloid Aggregation Inhibition (IC50) Data Not AvailableData Not AvailableTo determine if the specific sequence Met-Asp is required for the putative inhibition of β-amyloid plaque formation, a key pathological hallmark of Alzheimer's disease.
Catalase Inhibition (IC50) Data Not AvailableData Not AvailableTo ascertain if the claimed inhibitory effect on catalase, an important antioxidant enzyme, is sequence-dependent.
Cell Viability (EC50) Data Not AvailableData Not AvailableTo assess and compare the potential cytotoxicity of both peptides on relevant cell lines (e.g., neuronal cells).
Receptor Binding Affinity (Kd) Data Not AvailableData Not AvailableShould a specific receptor be identified, this would quantify the binding strength and specificity of each peptide.

Experimental Protocols for Comparative Evaluation

To empirically validate the potential activities of this compound and to demonstrate sequence specificity, the following standardized experimental protocols are recommended.

β-Amyloid Aggregation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound and H-Asp-Met-OH on the aggregation of Aβ peptides.

Methodology:

  • Preparation of Aβ Peptides: Monomeric Aβ1-42 is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer such as phosphate-buffered saline (PBS) at a concentration of 100 µM.

  • Incubation: The Aβ1-42 solution is incubated at 37°C with varying concentrations of this compound or H-Asp-Met-OH (e.g., 0.1 µM to 100 µM). A control group with Aβ1-42 and buffer alone is also prepared.

  • Thioflavin T (ThT) Fluorescence Assay: At specified time points (e.g., 0, 6, 12, 24 hours), aliquots of the incubation mixtures are added to a solution of Thioflavin T.

  • Data Acquisition: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value, the concentration of the peptide that inhibits 50% of Aβ aggregation, is determined by plotting the percentage of inhibition against the peptide concentration.

Catalase Inhibition Assay

Objective: To measure the inhibitory effect of this compound and H-Asp-Met-OH on catalase activity.

Methodology:

  • Enzyme and Substrate Preparation: A solution of catalase (e.g., from bovine liver) is prepared in a phosphate (B84403) buffer (pH 7.0). The substrate, hydrogen peroxide (H2O2), is also prepared in the same buffer.

  • Inhibition Reaction: Catalase is pre-incubated with varying concentrations of this compound or H-Asp-Met-OH for a specified time at 25°C.

  • Enzymatic Reaction: The enzymatic reaction is initiated by adding a known concentration of H2O2 to the pre-incubation mixture.

  • Data Acquisition: The rate of H2O2 decomposition is monitored by measuring the decrease in absorbance at 240 nm using a UV-Vis spectrophotometer.

  • Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the peptides to the rate of the control (catalase and H2O2 without any peptide). The IC50 value is then determined.

Visualizing Workflows and Hypothetical Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing the two peptides and a hypothetical signaling pathway that could be investigated based on the claimed bioactivities.

Experimental_Workflow cluster_preparation Peptide Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison P1 Synthesize/Procure This compound A1 β-Amyloid Aggregation Inhibition Assay P1->A1 A2 Catalase Inhibition Assay P1->A2 A3 Cell Viability (Cytotoxicity) Assay P1->A3 P2 Synthesize/Procure H-Asp-Met-OH (Scrambled Control) P2->A1 P2->A2 P2->A3 D1 Calculate IC50/EC50 Values A1->D1 A2->D1 A3->D1 D2 Statistical Analysis (e.g., t-test, ANOVA) D1->D2 D3 Head-to-Head Performance Comparison D2->D3

Caption: Experimental workflow for the head-to-head comparison of this compound and its scrambled control.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MetAsp This compound Receptor Putative Receptor MetAsp->Receptor Binding Kinase Downstream Kinase Receptor->Kinase Activation BetaAmyloid β-Amyloid Precursor Protein (APP) Processing Receptor->BetaAmyloid Inhibition? TF Transcription Factor Kinase->TF Phosphorylation Gene Target Gene Expression (e.g., related to oxidative stress response) TF->Gene Modulation

Caption: Hypothetical signaling pathway for this compound, subject to experimental validation.

Conclusion and Future Directions

While the dipeptide this compound presents potential avenues for research, particularly in the context of neurodegenerative diseases and oxidative stress, the current body of scientific literature lacks the necessary data for a robust, evidence-based comparison with a scrambled peptide control. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate the bioactivity and sequence specificity of this compound. Future studies should focus on conducting these direct comparative experiments to generate the quantitative data needed to either substantiate or refute the claimed activities of this dipeptide. Such rigorous scientific validation is essential for advancing our understanding and for the potential development of novel peptide-based therapeutics.

References

Benchmarking the Neuroprotective Effects of H-Met-Asp-OH Against Known Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective neuroprotective agents is a cornerstone of neuroscience research and drug development. This guide provides a comparative analysis of the novel dipeptide H-Met-Asp-OH against established neuroprotective compounds: Riluzole, Edaravone, and Memantine. While this compound is a promising candidate, extensive experimental data is still emerging. Therefore, this document serves as a benchmarking framework, presenting available data for the known compounds and outlining the experimental protocols required to robustly evaluate the neuroprotective potential of new entities like this compound.

Comparative Analysis of Neuroprotective Compounds

The following table summarizes the key characteristics and reported neuroprotective efficacy of this compound (hypothetical profile based on its constituent amino acids) and the benchmark compounds. This allows for a direct comparison of their mechanisms of action and performance in various experimental models.

Compound Target/Mechanism of Action In Vitro Model Key In Vitro Efficacy Data In Vivo Model Key In Vivo Efficacy Data
This compound (Hypothetical) NMDA Receptor Antagonist, AntioxidantGlutamate-induced excitotoxicity in primary cortical neuronsHypothetical: Increased neuronal viability by 50% at 10 µMRodent model of focal cerebral ischemia (MCAO)Hypothetical: Reduced infarct volume by 35% at 10 mg/kg
Riluzole Inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels[1][2][3]Glutamate-induced excitotoxicity in spinal cord neuronsReduced neuronal firing frequency in a dose-dependent manner[4]Animal models of Amyotrophic Lateral Sclerosis (ALS)Modestly extended survival and slowed disease progression[2]
Edaravone Free radical scavengerOxidative stress-induced neuronal injuryDecreased reactive oxygen species (ROS) production and reduced apoptosisAnimal models of ischemic stroke and ALSReduced infarct volume and improved neurological scores in stroke models; Slowed functional decline in ALS patients
Memantine Uncompetitive NMDA receptor antagonistNMDA-induced excitotoxicity in hippocampal neuronsProtected neurons from excitotoxicity and reduced intracellular calcium influxAnimal models of Alzheimer's disease and ischemic strokeImproved cognitive function in Alzheimer's models; Reduced infarct size and improved neurological outcomes in stroke models

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of neuroprotective compounds. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay evaluates a compound's ability to protect neurons from cell death induced by excessive glutamate exposure.

1. Cell Culture:

  • Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 Sprague-Dawley rats) and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine).
  • Cells are seeded onto poly-D-lysine coated plates (e.g., 96-well plates for viability assays).

2. Compound Treatment:

  • After a specified period in culture (e.g., 7-10 days), neurons are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a designated time (e.g., 1-2 hours).

3. Glutamate Challenge:

  • A neurotoxic concentration of L-glutamate (e.g., 50-100 µM) is added to the culture medium.

4. Assessment of Neuronal Viability:

  • After 24 hours of glutamate exposure, cell viability is assessed using one of the following methods:
  • MTT/XTT Assay: Measures the metabolic activity of viable cells, which convert a tetrazolium salt into a colored formazan (B1609692) product. The absorbance is read on a microplate reader.
  • LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, indicating loss of membrane integrity.
  • Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize and quantify viable and non-viable cells using fluorescence microscopy.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This model mimics focal ischemic stroke in rodents to evaluate the in vivo efficacy of neuroprotective agents.

1. Animal Model:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used.

2. MCAO Surgery:

  • Animals are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 60-90 minutes) using an intraluminal filament. This induces a temporary focal cerebral ischemia.

3. Compound Administration:

  • The test compound (e.g., this compound) or vehicle is administered at a predetermined dose and time point (e.g., intravenously at the time of reperfusion).

4. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, neurological deficits are assessed using a standardized scoring system (e.g., a 5-point scale evaluating motor function).

5. Infarct Volume Measurement:

  • Following neurological assessment, animals are euthanized, and the brains are removed.
  • Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
  • The infarct volume is quantified using image analysis software.

Assessment of Apoptosis

1. Caspase-3/7 Activity Assay:

  • This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
  • A luminogenic substrate for caspase-3/7 is added to cell lysates or intact cells. The amount of light produced is proportional to caspase activity.

2. TUNEL Staining:

  • Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
  • Fluorescently labeled dUTP is incorporated into the ends of fragmented DNA, allowing for visualization by fluorescence microscopy.

Assessment of Oxidative Stress

1. Reactive Oxygen Species (ROS) Measurement:

  • Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound, which can be quantified by fluorescence microscopy or a plate reader.

2. Antioxidant Enzyme Activity Assays:

  • The activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) can be measured in cell lysates using commercially available assay kits.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuroprotection and the experimental designs used to study them is essential for a clear understanding.

G cluster_0 Neuroprotective Signaling Pathways ROS Oxidative Stress (e.g., H2O2) PI3K PI3K ROS->PI3K Apoptosis Apoptosis ROS->Apoptosis Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx ↑ Ca2+ Influx NMDA_R->Ca_influx Ca_influx->Apoptosis Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Akt->Apoptosis Inhibits ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Inhibits Cell_Survival Neuronal Survival Apoptosis->Cell_Survival Reduces H_Met_Asp_OH This compound H_Met_Asp_OH->ROS Scavenges H_Met_Asp_OH->NMDA_R Blocks Memantine Memantine Memantine->NMDA_R Blocks Edaravone Edaravone Edaravone->ROS Scavenges

Caption: Putative neuroprotective signaling pathways.

G cluster_0 In Vitro Experimental Workflow start Primary Neuronal Culture treatment Pre-incubation with Test Compound start->treatment insult Glutamate-induced Excitotoxicity treatment->insult viability Neuronal Viability Assessment (MTT, LDH, Live/Dead) insult->viability apoptosis Apoptosis Assays (Caspase, TUNEL) insult->apoptosis ros Oxidative Stress Measurement (DCFDA) insult->ros end Data Analysis viability->end apoptosis->end ros->end G cluster_1 In Vivo Experimental Workflow start_vivo Animal Model (Rodent) mcao MCAO Surgery start_vivo->mcao treatment_vivo Compound Administration mcao->treatment_vivo neuro_score Neurological Deficit Scoring treatment_vivo->neuro_score infarct_volume Infarct Volume Measurement (TTC) neuro_score->infarct_volume end_vivo Data Analysis infarct_volume->end_vivo

References

Safety Operating Guide

Proper Disposal of H-Met-Asp-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Methionyl-Aspartic Acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of H-Met-Asp-OH (Methionyl-Aspartic Acid), a dipeptide used in scientific research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this non-hazardous chemical, in accordance with general laboratory safety protocols.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal protocol, a thorough hazard assessment is critical. While this compound, a dipeptide composed of the amino acids methionine and aspartic acid, is not classified as a hazardous substance, it is prudent to handle it with care as the toxicological properties of many research chemicals have not been fully investigated.[1][2]

Key Principles:

  • Consult Institutional Guidelines: Always prioritize and adhere to your institution's specific protocols for chemical waste disposal.[1][3]

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not always be readily available, reviewing the SDS for its constituent amino acids, L-Methionine and L-Aspartic Acid, can provide valuable handling and disposal information.[4] Generally, these amino acids are considered non-hazardous.

  • Avoid Environmental Release: Never dispose of peptides directly into the regular trash or down the drain without following proper inactivation and neutralization procedures, as they can pose risks to the environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent accidental exposure when handling any chemical, including this compound.

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on whether it is in a liquid or solid form.

For aqueous solutions of this compound, a chemical inactivation step is recommended to ensure the peptide is fully degraded before disposal.

Experimental Protocol for Chemical Inactivation:

  • Inactivation through Hydrolysis: A common and effective method for peptide inactivation is hydrolysis, which breaks the peptide bonds. This can be achieved by treating the peptide solution with a strong acid or a strong base.

    • Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution to achieve a final concentration sufficient to hydrolyze the peptide bonds.

    • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (B78521) (NaOH) to the peptide solution.

  • Allow for Complete Inactivation: Let the solution stand for a minimum of 24 hours to ensure the complete degradation of the peptide.

  • Neutralization: After the inactivation period, it is crucial to neutralize the solution to a pH between 5.5 and 9.5 before drain disposal.

    • For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide until the pH is within the acceptable range.

    • For basic solutions, slowly add a weak acid to neutralize.

  • Final Drain Disposal: Once neutralized, the solution can typically be poured down the sanitary sewer with a copious amount of water (at least 20 parts water). Always confirm with your institution's Environmental Health and Safety (EHS) department that this practice is in compliance with local wastewater regulations.

Solid waste contaminated with this compound, such as empty vials, pipette tips, and gloves, should be segregated and disposed of according to your institution's guidelines for non-hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and leak-proof container. The container should be marked as "Non-Hazardous Chemical Waste" and list the contents.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending disposal.

  • Final Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.

Data Presentation: General Disposal Recommendations

Since specific quantitative disposal data for this compound is not available, the following table summarizes the general recommendations for its handling and disposal.

ParameterRecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient concentration to hydrolyze and inactivate the peptide bonds.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.
Final pH for Aqueous Waste 5.5 - 9.5Neutral pH is generally a requirement for disposal into institutional waste streams.
Waste Storage Temperature Room Temperature (in a secure area)Standard practice for non-hazardous chemical waste awaiting disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_liquid Liquid Waste cluster_solid Solid Waste start Identify Waste Form inactivate Inactivate with 1M HCl or 1M NaOH (min. 24 hours) start->inactivate Liquid segregate Segregate in Labeled 'Non-Hazardous' Waste Container start->segregate Solid neutralize Neutralize to pH 5.5 - 9.5 inactivate->neutralize drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal store Store in Designated Accumulation Area segregate->store ehs_disposal Dispose via Institutional EHS Program store->ehs_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Met-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with H-Met-Asp-OH (Methionyl-Aspartic Acid) must prioritize safety to ensure a secure laboratory environment and prevent potential exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe handling of this dipeptide.

Personal Protective Equipment (PPE): A Tabulated Overview

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryRecommended EquipmentSpecification Highlights
Eye Protection Safety glasses with side shields or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant, impervious glovesNitrile rubber gloves are a suitable option. Ensure gloves are inspected prior to use.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination.
Respiratory Not generally required under normal handling conditionsA NIOSH/MSHA approved respirator should be used if dust is generated and ventilation is inadequate.[1]

Procedural Guidance for Safe Handling and Disposal

Adherence to proper handling and disposal protocols is paramount to maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling this compound, ensure that the work area is clean and well-ventilated. An emergency eyewash station and safety shower should be readily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • Minimize the creation of dust.

    • Weigh the required amount of this compound in a designated area, preferably within a fume hood if there is a potential for dust generation.

    • Use appropriate tools, such as spatulas, to handle the solid material.

    • Avoid direct contact with the skin and eyes.

    • In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes.[2]

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused material should be disposed of as chemical waste. Do not allow the product to enter drains.[2]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Assess Task and Substance Properties check_dust Is there a potential for dust generation? start->check_dust check_splash Is there a risk of splashing? start->check_splash hand_protection Wear Chemical-Resistant Gloves start->hand_protection body_protection Wear a Lab Coat start->body_protection respiratory_protection Use a NIOSH-Approved Respirator check_dust->respiratory_protection Yes no_respirator Standard Ventilation is Sufficient check_dust->no_respirator No eye_protection Wear Safety Glasses with Side Shields check_splash->eye_protection No goggles Wear Chemical Safety Goggles check_splash->goggles Yes proceed Proceed with Handling eye_protection->proceed goggles->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed no_respirator->proceed

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

References

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